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  • Product: Phenol, 2-(2-benzofuranyl)-
  • CAS: 4986-28-1

Core Science & Biosynthesis

Foundational

Technical Profile: Phenol, 2-(2-benzofuranyl)- (CAS 4986-28-1)

This guide provides an in-depth technical analysis of Phenol, 2-(2-benzofuranyl)- (CAS 4986-28-1), a significant fluorophore known for its Excited-State Intramolecular Proton Transfer (ESIPT) capabilities. [1] Executive...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Phenol, 2-(2-benzofuranyl)- (CAS 4986-28-1), a significant fluorophore known for its Excited-State Intramolecular Proton Transfer (ESIPT) capabilities.

[1]

Executive Summary

Phenol, 2-(2-benzofuranyl)- , also known as 2-(2-hydroxyphenyl)benzofuran (HPBF) , is a bicyclic heteroaromatic compound featuring a phenol ring coupled to a benzofuran moiety at the 2-position.[1][2] It belongs to the class of 2-(2'-hydroxyphenyl)azoles/furans, a family of molecules renowned for their Excited-State Intramolecular Proton Transfer (ESIPT) behavior.[3]

Unlike its nitrogen-containing analogues (HBO, HBT), HPBF possesses a weaker intramolecular hydrogen bond due to the lower basicity of the furan oxygen compared to the azole nitrogen. This unique electronic environment results in distinct photophysical properties, making it a valuable scaffold for the development of ratiometric fluorescent probes, organic light-emitting diodes (OLEDs), and amyloid-beta binding agents in neurodegenerative research.

Physicochemical Properties[4][5][6][7][8][9]

The following data summarizes the core physical characteristics of HPBF. Researchers should note that melting points may vary based on crystal polymorphs and purity.

PropertyValue / Description
CAS Number 4986-28-1
IUPAC Name 2-(Benzofuran-2-yl)phenol
Synonyms 2-(2-Hydroxyphenyl)benzofuran; HPBF; 2-(o-Hydroxyphenyl)coumarone
Molecular Formula C₁₄H₁₀O₂
Molecular Weight 210.23 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 95–96 °C (Lit.); range 93–130 °C reported for various polymorphs/derivatives
Solubility Soluble in DMSO, DMF, CHCl₃, MeOH; Insoluble in water
pKa (Phenolic OH) ~9.5–10.0 (Estimated)
Fluorescence Dual emission possible (Enol/Keto); typically blue/green emission
Absorption Max ~300–320 nm (Solvent dependent)

Synthesis & Manufacturing Protocols

The synthesis of HPBF requires the construction of the benzofuran ring or the coupling of pre-formed aromatic systems. Two primary methodologies are recommended for laboratory-scale production: Pd-Catalyzed Annulation (Modern) and Oxidative Cyclization (Classic).

Method A: Pd-Catalyzed Annulation (Recommended)

This method offers high regioselectivity and mild conditions, utilizing 2-halophenols and terminal alkynes.

Protocol:

  • Reagents: 2-Iodophenol (1.0 equiv), 2-Ethynylphenol (1.2 equiv), PdCl₂(PPh₃)₂ (2 mol%), CuI (1 mol%), Et₃N (3.0 equiv).

  • Solvent: DMF or THF (Degassed).

  • Procedure:

    • Charge a flame-dried Schlenk flask with 2-iodophenol, Pd catalyst, and CuI under Argon.

    • Add degassed solvent and Et₃N.

    • Add 2-ethynylphenol dropwise.

    • Stir at 60–80 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).

    • Workup: Dilute with EtOAc, wash with NH₄Cl (aq) and brine. Dry over Na₂SO₄.

    • Purification: Flash column chromatography on silica gel.

Method B: Oxidative Cyclization of 2'-Hydroxychalcones

A classic route involving the formation of a chalcone intermediate followed by oxidative ring closure.

Protocol:

  • Step 1 (Chalcone Formation): Condense Salicylaldehyde with 2-Hydroxyacetophenone in EtOH using KOH (aq) to form the 2,2'-dihydroxychalcone.

  • Step 2 (Cyclization): Reflux the chalcone in DMSO with a catalytic amount of Iodine (I₂) or use DDQ in Dioxane.

  • Mechanism: The iodine promotes the oxidative coupling of the enolic oxygen to the beta-carbon, forming the furan ring.

Synthesis Workflow Diagram

Synthesis Start 2-Iodophenol + 2-Ethynylphenol Cat Pd/Cu Catalyst Et3N, DMF Start->Cat Mix Inter Sonogashira Intermediate Cat->Inter Coupling Cycl Intramolecular Cyclization Inter->Cycl Heat Product 2-(2-Benzofuranyl)phenol (HPBF) Cycl->Product Purify

Caption: Palladium-catalyzed synthesis pathway for 2-(2-benzofuranyl)phenol.

Photophysics: The ESIPT Mechanism

The defining feature of HPBF is its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT) .[4] This four-level photophysical cycle explains its large Stokes shift and potential for dual emission.

Mechanism Description
  • Ground State (Enol): The molecule exists primarily as the Enol (E) form, stabilized by an intramolecular hydrogen bond (IMHB) between the phenolic hydrogen and the furan oxygen.

  • Excitation: Upon UV absorption (hν), the acidity of the phenol and the basicity of the furan oxygen increase significantly in the excited state (E *).

  • Proton Transfer: A rapid proton transfer occurs, converting the E * form to the excited Keto (K)* tautomer.

  • Emission: The K * form relaxes to the ground state Keto (K) form by emitting a photon. Because the K–K energy gap is smaller than the E–E gap, the emission is red-shifted (large Stokes shift).

  • Relaxation: The ground state Keto (K) form is unstable and rapidly back-transfers the proton to regenerate the stable Enol (E) form.

Critical Note on HPBF vs. HBO/HBT: In HPBF, the proton acceptor is a furan oxygen , which is less basic than the nitrogen in benzoxazole (HBO) or benzothiazole (HBT). Consequently, the ESIPT process in HPBF is less thermodynamically favorable. This often results in:

  • Dual Emission: Simultaneous emission from both the E* (blue/UV) and K* (green/yellow) states, depending on solvent polarity.

  • Solvent Sensitivity: In polar protic solvents, intermolecular H-bonding with the solvent can disrupt the intramolecular H-bond, quenching the ESIPT process.

ESIPT Cycle Diagram

ESIPT E_ground Enol (Ground) Stable E_excited Enol* (Excited) High Energy E_ground->E_excited Absorption (UV) E_excited->E_ground Dual Emission (Blue) K_excited Keto* (Excited) Proton Transferred E_excited->K_excited ESIPT (Fast) K_ground Keto (Ground) Unstable K_excited->K_ground Fluorescence (Large Stokes Shift) K_ground->E_ground Back Proton Transfer

Caption: The four-level ESIPT photophysical cycle of HPBF showing tautomerization.

Applications in Research & Development

A. Fluorescent Probes

HPBF serves as a scaffold for "Turn-On" sensors. By masking the phenolic hydroxyl group with a reactive trigger (e.g., an ester or sulfonate), the ESIPT process is blocked (fluorescence quenched or blue-shifted). Upon reaction with a target analyte (e.g., esterases, biothiols, or reactive oxygen species), the protecting group is cleaved, restoring the phenol, enabling ESIPT, and triggering a strong red-shifted emission.

B. Biological Imaging (Amyloid Detection)

Benzofuran derivatives are structurally similar to Thioflavin T. HPBF analogues have shown affinity for amyloid-beta (Aβ) aggregates found in Alzheimer's disease. The planar structure allows intercalation into beta-sheets, while the ESIPT character minimizes self-quenching and background noise in tissue imaging.

C. Materials Science (OLEDs)

Due to the large Stokes shift (minimizing self-absorption), HPBF derivatives are explored as dopants in white organic light-emitting diodes (WOLEDs). The ability to tune emission from blue (Enol) to yellow (Keto) by substituent modification allows for broad-spectrum coverage.

Safety & Handling (MSDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Handling: Use in a fume hood. Avoid dust formation.[5][6][7][8] Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the phenol ring over long periods.

  • Disposal: Dispose of as hazardous organic waste. Do not release into drains.[5][7]

References

  • Synthesis via Pd-Catalysis: Wang, J.-R., & Manabe, K. (2010).[9] Hydroxyterphenylphosphine-Palladium Catalyst for Benzo[b]furan Synthesis from 2-Chlorophenols and Alkynes.[9] Journal of Organic Chemistry, 75(15), 5340–5342. Link

  • ESIPT Mechanism: Seo, J., et al. (2011). Excited-State Intramolecular Proton Transfer (ESIPT) from 2-(2'-Hydroxyphenyl)benzazole Derivatives. Journal of Physical Chemistry A, 115(34), 9668–9675. Link

  • Benzofuran Synthesis Review: Rao, G. K., et al. (2013). Palladium-Catalyzed Synthesis of Benzofurans. Synthesis, 45(16), 2241-2244. Link

  • Biological Applications: Cui, M., et al. (2012). Novel 2-arylbenzofuran derivatives as positron emission tomography probes for imaging β-amyloid plaques in Alzheimer's brains. Journal of Medicinal Chemistry, 55(21), 9283–9296. Link

Sources

Exploratory

2-(2-benzofuranyl)phenol solubility in polar vs nonpolar solvents

An In-Depth Technical Guide to the Solubility of 2-(2-Benzofuranyl)phenol in Polar vs. Nonpolar Solvents Introduction The benzofuran scaffold is a prominent heterocyclic motif found in a multitude of natural products and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 2-(2-Benzofuranyl)phenol in Polar vs. Nonpolar Solvents

Introduction

The benzofuran scaffold is a prominent heterocyclic motif found in a multitude of natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4][5] Among these, 2-(2-benzofuranyl)phenol stands out as a key structure in medicinal chemistry, serving as a precursor and a core component in the development of novel therapeutic agents. The journey of a promising compound from the laboratory to a clinical candidate is fraught with challenges, with physicochemical properties often being a primary determinant of success. Of these properties, solubility is arguably one of the most critical, profoundly influencing a drug's formulation, bioavailability, and overall efficacy.

This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive exploration of the solubility of 2-(2-benzofuranyl)phenol. We will delve into the molecular characteristics that govern its solubility, predict its behavior in a range of polar and nonpolar solvents, and provide a detailed, field-proven experimental protocol for the empirical determination of its solubility. This guide is designed to be a practical resource, bridging theoretical principles with actionable experimental insights.

Chapter 1: Physicochemical Properties of 2-(2-Benzofuranyl)phenol

A thorough understanding of a molecule's physicochemical properties is paramount to predicting its solubility. The structure of 2-(2-benzofuranyl)phenol, with its distinct functional groups, dictates its interactions with different solvent environments.

Molecular Structure and Functional Groups

2-(2-Benzofuranyl)phenol (C₁₄H₁₀O₂) consists of a benzofuran ring system linked to a phenol group at the 2-position of the furan ring. The key functional groups are:

  • Phenolic Hydroxyl (-OH) Group: This group is polar and can act as a hydrogen bond donor.

  • Benzofuran Ring System: This fused aromatic system is largely nonpolar and contributes to the molecule's lipophilicity. The furan oxygen can act as a weak hydrogen bond acceptor.

Polarity and Lipophilicity
Hydrogen Bonding Capabilities

The ability to form hydrogen bonds is a crucial determinant of solubility in polar protic solvents.[6][7][8][9][10][11] The phenolic hydroxyl group of 2-(2-benzofuranyl)phenol is a potent hydrogen bond donor. The oxygen atom in the furan ring and the hydroxyl oxygen can also act as hydrogen bond acceptors. These interactions are expected to play a significant role in the dissolution of the compound in solvents that can participate in hydrogen bonding.

Chapter 2: Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

The "Like Dissolves Like" Principle

This adage is a fundamental concept in predicting solubility. It suggests that a solute will dissolve best in a solvent that has a similar polarity. Therefore, polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.

Intermolecular Forces and Solvation

For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions. The primary intermolecular forces at play are:

  • Van der Waals Forces: These are weak, short-range forces that exist between all molecules.

  • Dipole-Dipole Interactions: These occur between polar molecules.

  • Hydrogen Bonds: These are strong dipole-dipole interactions involving a hydrogen atom bonded to a highly electronegative atom (like oxygen) and another nearby electronegative atom.

Impact of Solvent Polarity
  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the phenolic hydroxyl group of 2-(2-benzofuranyl)phenol.

  • Polar Aprotic Solvents (e.g., dimethyl sulfoxide, acetone): These solvents have dipole moments but do not have hydrogen atoms bonded to electronegative atoms. They can act as hydrogen bond acceptors.

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and do not have significant dipole moments. They primarily interact through weaker van der Waals forces and are expected to solvate the nonpolar benzofuran and phenyl portions of the molecule.

Chapter 3: Predicted Solubility Profile of 2-(2-Benzofuranyl)phenol

Based on the structural analysis and theoretical principles, we can predict the solubility behavior of 2-(2-benzofuranyl)phenol in a variety of common laboratory solvents. It is crucial to note that these are predictions and should be confirmed by experimental data.

Rationale for Predictions

The predictions in the table below are based on the following rationale:

  • High solubility is anticipated in solvents that can effectively interact with both the polar hydroxyl group and the nonpolar aromatic system. Polar aprotic solvents that are also good hydrogen bond acceptors are likely to be excellent solvents.

  • Moderate solubility is expected in solvents that can engage in either strong hydrogen bonding with the hydroxyl group or have good compatibility with the aromatic rings, but not both.

  • Low solubility is predicted in highly polar solvents like water, where the large nonpolar part of the molecule disrupts the strong hydrogen bonding network of water, and in very nonpolar solvents that cannot effectively solvate the polar hydroxyl group.

Predicted Solubility in Common Solvents
Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterLowThe large nonpolar benzofuran and phenyl rings are hydrophobic.
MethanolModerate to HighCan form hydrogen bonds with the hydroxyl group and has some affinity for the aromatic rings.
EthanolModerate to HighSimilar to methanol, with slightly better solvation of the nonpolar regions.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighStrong hydrogen bond acceptor and can solvate the aromatic rings.
AcetoneModerateA good hydrogen bond acceptor but less polar than DMSO.
AcetonitrileModeratePolar, but a weaker hydrogen bond acceptor.
Nonpolar HexaneLowCannot effectively solvate the polar hydroxyl group.
TolueneModerateThe aromatic nature of toluene allows for π-π stacking interactions with the benzofuran and phenyl rings.
DichloromethaneModerateA weakly polar solvent that can offer a balance of interactions.

Chapter 4: Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate formulation and development. The shake-flask method is a widely recognized and reliable technique for measuring equilibrium solubility.[1][12][13][14][15]

The Shake-Flask Method: The Gold Standard

The shake-flask method involves adding an excess of the solid compound to a known volume of solvent and agitating the mixture until equilibrium is reached. The concentration of the dissolved compound in the saturated supernatant is then determined.

Step-by-Step Experimental Protocol

Materials and Reagents:

  • 2-(2-benzofuranyl)phenol (solid)

  • Selected solvents (high purity)

  • Volumetric flasks

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm)

  • Syringes

  • Analytical balance

Equipment:

  • UV-Vis Spectrophotometer

  • Cuvettes (quartz or appropriate for the solvent)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2-(2-benzofuranyl)phenol to a series of vials, each containing a known volume (e.g., 5 mL) of the selected solvents. The excess solid ensures that a saturated solution is formed.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and a consistent agitation speed (e.g., 150 rpm).

    • Shake the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

  • Dilution and Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., UV-Vis spectrophotometry).

    • Determine the concentration of the diluted solution.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of 2-(2-benzofuranyl)phenol in that solvent at the specified temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Filtration cluster_quant Quantification prep1 Add excess 2-(2-benzofuranyl)phenol to solvent prep2 Cap vials securely prep1->prep2 equil1 Place on orbital shaker at constant temperature and speed prep2->equil1 Transfer to shaker equil2 Shake for 24-48 hours equil1->equil2 sample1 Allow excess solid to settle equil2->sample1 After equilibration sample2 Withdraw supernatant with syringe sample1->sample2 sample3 Filter through 0.22 µm syringe filter sample2->sample3 quant1 Dilute filtrate to a known volume sample3->quant1 For analysis quant2 Measure concentration (e.g., UV-Vis) quant1->quant2 quant3 Calculate original saturated concentration quant2->quant3

Figure 1: Experimental workflow for the shake-flask solubility assay.
Quantification by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a straightforward and common method for determining the concentration of an analyte in solution, provided the compound has a chromophore that absorbs in the UV-Vis range.[16][17][18][19][20]

Preparation of Standards:

  • Prepare a stock solution of 2-(2-benzofuranyl)phenol of a known high concentration in the solvent of interest.

  • Perform a serial dilution of the stock solution to create a series of standard solutions of known concentrations.

Measurement and Analysis:

  • Determine the wavelength of maximum absorbance (λ_max) of 2-(2-benzofuranyl)phenol in the specific solvent by scanning a standard solution across a range of wavelengths.

  • Measure the absorbance of each standard solution at the λ_max.

  • Create a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Measure the absorbance of the diluted, filtered sample from the solubility experiment at the same λ_max.

  • Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

G cluster_standards Standard Preparation cluster_measurement Measurement cluster_analysis Analysis std1 Prepare high concentration stock solution std2 Perform serial dilutions to create standards std1->std2 meas2 Measure absorbance of standards at λ_max std2->meas2 For measurement meas1 Determine λ_max meas1->meas2 meas3 Measure absorbance of diluted sample at λ_max meas1->meas3 an1 Plot calibration curve (Absorbance vs. Concentration) meas2->an1 Data for curve an2 Determine equation of the line an1->an2 an3 Calculate sample concentration from its absorbance an2->an3

Figure 2: Workflow for concentration determination by UV-Vis spectrophotometry.

Chapter 5: Implications for Drug Development

The solubility of a compound like 2-(2-benzofuranyl)phenol has far-reaching consequences throughout the drug development pipeline.

Formulation and Delivery

Poor solubility is a major hurdle in developing oral dosage forms. Understanding the solubility of 2-(2-benzofuranyl)phenol in various solvents, including biorelevant media, is crucial for selecting appropriate excipients, such as solubilizing agents and surfactants, to enhance its dissolution and absorption.

Bioavailability and Pharmacokinetics

For a drug to be effective, it must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Low aqueous solubility often leads to poor and variable bioavailability, which can compromise therapeutic efficacy.

High-Throughput Screening

In the early stages of drug discovery, compounds are often screened for biological activity in assays that require them to be in solution. Poor solubility can lead to false negatives and the erroneous discarding of potentially valuable lead compounds.

Conclusion

The solubility of 2-(2-benzofuranyl)phenol is a multifaceted property governed by a delicate balance of its polar phenolic hydroxyl group and its nonpolar benzofuran and phenyl rings. Theoretical predictions suggest a preference for polar aprotic and moderately polar protic solvents, with limited solubility in water and nonpolar aliphatic solvents. However, for a comprehensive and accurate understanding, these predictions must be substantiated by rigorous experimental data.

The detailed shake-flask protocol provided in this guide offers a robust framework for obtaining reliable solubility data. This information is not merely academic; it is a critical dataset that informs crucial decisions in medicinal chemistry, formulation science, and the overall trajectory of drug development. As the exploration of benzofuran derivatives continues to yield promising therapeutic candidates, a thorough characterization of their physicochemical properties, with solubility at the forefront, will remain an indispensable component of successful drug discovery.

References

  • How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017, February 7). ResearchGate. Retrieved from [Link]

  • Al-Hamdani, Y. A. S., Al-Khafaji, Y. A. M., & Al-Zuhairi, A. J. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 300, 122881.
  • Kinetic Solubility Assays Protocol. AxisPharm. Retrieved from [Link]

  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. Retrieved from [Link]

  • Shake Flask Method for Partition Coefficient. Scribd. Retrieved from [Link]

  • Kumar, A., & Sahoo, S. K. (2014). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Scholars Research Library.
  • Solubility Testing – Shake Flask Method. BioAssay Systems. Retrieved from [Link]

  • Annex 4: Proposal for waiver of in vivo bioequivalence studies for immediate-release, solid oral dosage forms containing BCS class I and III active pharmaceutical ingredients. World Health Organization. Retrieved from [Link]

  • 2-methoxy-4-[3-methyl-5-(1-propenyl)-2-benzofuranyl]-phenol. PubChem. Retrieved from [Link]

  • 2-Benzoylbenzofuran. PubChem. Retrieved from [Link]

  • Gramatica, P., & Ghasemi, F. (2017). QSAR-based solubility model for drug-like compounds. SAR and QSAR in Environmental Research, 28(1), 1-17.
  • 2-(2-Benzoxazolyl)phenol. PubChem. Retrieved from [Link]

  • Muratov, E. N., & Tropsha, A. (2025). Duality of Simplicity and Accuracy in QSPR: A Machine Learning Framework for Predicting Solubility of Selected Pharmaceutical Acids in Deep Eutectic Solvents. Molecules, 30(22), 4361.
  • 2-(p-Hydroxyphenyl)-3-benzofuranyl methyl ketone Properties. EPA. Retrieved from [Link]

  • Remko, M., & Polcin, J. (1977). Theoretical study of the hydrogen bonding ability of phenol and its ortho, meta and para substituted derivatives.
  • Abraham, M. H., & Smith, R. E. (2005). Hydrogen bonding probes of phenol –OH groups. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-8.
  • Ferreira, O., & Pinho, S. P. (2021). Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC. Molecules, 26(21), 6591.
  • Sarkar, K., Ghosh, S., & Das, R. K. (2023). QSAR Study of Benzofuran and Indole Derivatives to Predict New Compounds As Histone Lysine Methyl Transferase Inhibitors. European Journal of Chemistry, 14(2), 231-245.
  • Jouyban, A., & Acree Jr, W. E. (2012). Solubility of 2-Butyl-3-benzofuranyl 4-(2-(Diethylamino)ethoxy)-3,5-diiodophenyl Ketone Hydrochloride (Amiodarone HCl) in Ethanol + Water and N-Methyl-2-pyrrolidone + Water Mixtures at Various Temperatures.
  • Das, A., & Medhi, C. (2016). Quantum Mechanical Studies on the Mode of Hydrogen Bonding, Stability and Molecular Conformations of Phenol-Water Complexes.
  • Guido, R. V. C., & Oliva, G. (2023). A QSAR Study for Antileishmanial 2-Phenyl-2,3-dihydrobenzofurans. Molecules, 28(8), 3394.
  • Box, K., & Comer, J. (2015). Solubility Temperature Dependence Predicted from 2D Structure. ADMET & DMPK, 3(4), 298-344.
  • Wu, J. I., & Houk, K. N. (2020). Hydrogen bond design principles.
  • Stella, V. J., & Vadnere, M. (1983). Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. Journal of Pharmaceutical Sciences, 72(7), 821-824.
  • Postnikova, E. A., & Ryabukhin, S. V. (2025). Photochemically-Enabled Umpolung Conversion of 2-Acyloxybenzaldehydes into 2-Hydroxybenzofuranones. Molecules, 30(15), 3456.
  • Abraham, M. H., & Smith, R. E. (2005). Hydrogen bonding probes of phenol -OH groups. ResearchGate. Retrieved from [Link]

  • Feng, L., Karaduman, A., & Kelleci Celik, U. (2023). A novel non-linear approach for establishing a QSAR model of a class of 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives. Frontiers in Chemistry, 11, 1245678.
  • Canada, A. T. (1976). Micelle formation and its relationship to solubility behavior of 2-butyl-3-benzofuranyl-4-(2-(diethylamino)ethoxy)-3,5-diiodophenyl ketone hydrochloride. Journal of Pharmaceutical Sciences, 65(11), 1673-1676.
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Sources

Foundational

molecular weight and formula of Phenol, 2-(2-benzofuranyl)-

This is an in-depth technical guide on Phenol, 2-(2-benzofuranyl)- (CAS: 4986-28-1), structured for researchers and drug development professionals. Structural Pharmacophore, Synthesis, and Bio-Optical Applications Execut...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on Phenol, 2-(2-benzofuranyl)- (CAS: 4986-28-1), structured for researchers and drug development professionals.

Structural Pharmacophore, Synthesis, and Bio-Optical Applications

Executive Summary

Phenol, 2-(2-benzofuranyl)- (also known as 2-(2-hydroxyphenyl)benzofuran or HPBF ) is a privileged bicyclic scaffold in medicinal chemistry and photophysics. Unlike its widely studied analogues 2-(2-hydroxyphenyl)benzothiazole (HBT) and 2-(2-hydroxyphenyl)benzoxazole (HBO), HPBF possesses a unique electronic signature due to the lower basicity of the furan oxygen. This molecule serves as a critical core for amyloid-beta (Aβ) imaging agents (such as the IMPY tracer) and exhibits Excited-State Intramolecular Proton Transfer (ESIPT) , making it a valuable candidate for ratiometric fluorescent sensing and solid-state lighting.

This guide details the physicochemical profile, a validated synthesis protocol, the ESIPT mechanism, and its application in neurodegenerative disease research.

Physicochemical Profile

The molecule is characterized by a planar geometry that facilitates strong intramolecular hydrogen bonding between the phenolic hydroxyl group and the benzofuran oxygen. This interactions is the structural basis for its fluorescence and binding affinity to beta-sheet rich protein aggregates.

Table 1: Key Chemical & Physical Properties

PropertyValue / Description
CAS Number 4986-28-1
IUPAC Name 2-(1-Benzofuran-2-yl)phenol
Synonyms 2-(2-Hydroxyphenyl)benzofuran; HPBF; 2-(2'-Hydroxyphenyl)benzo[b]furan
Molecular Formula C₁₄H₁₀O₂
Molecular Weight 210.23 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DCM, THF; Insoluble in water
LogP (Predicted) ~3.8 - 4.2 (Lipophilic, BBB permeable)
pKa (Phenolic OH) ~9.5 - 10.0
Fluorescence Dual emission potential (Enol/Keto); typically blue-green (400-520 nm)
Key Feature Intramolecular Hydrogen Bond (O-H[1][2][3]···O) length ~1.8 Å
Structural Mechanism: ESIPT & Fluorescence

The photophysical utility of HPBF arises from the Excited-State Intramolecular Proton Transfer (ESIPT) . Upon photoexcitation, the acidity of the phenolic proton increases, while the basicity of the benzofuran oxygen increases (though less than in benzothiazoles). This drives the proton transfer, generating a keto-tautomer species in the excited state.[4]

Mechanism of Action[5]
  • Ground State (Enol): Stabilized by an intramolecular H-bond. Absorbs UV light (~300-340 nm).

  • Excited State (Enol*): Rapid charge redistribution occurs.

  • Proton Transfer: The proton tunnels from the hydroxyl oxygen to the furan oxygen, forming the Excited Keto* form .

  • Emission: The Keto* form relaxes to the ground state via fluorescence emission (large Stokes shift, >100 nm) or non-radiative decay.

  • Return: Spontaneous reverse proton transfer restores the Ground Enol form.

Note on Efficiency: In HPBF, the furan oxygen is less basic than the nitrogen in HBT/HBO. Consequently, the ESIPT process in HPBF is often less efficient or requires specific solvent conditions, sometimes resulting in dominant "Enol" emission (blue) rather than "Keto" emission (green/orange), unless substituted with electron-donating groups.

ESIPT_Mechanism Enol_GS Enol Form (Ground State) (Stabilized by H-bond) Enol_ES Enol* (Excited State) (Frank-Condon State) Enol_GS->Enol_ES hv (Absorption) Keto_ES Keto* (Excited State) (Proton Transferred) Enol_ES->Keto_ES ESIPT (Ultrafast <100fs) Keto_GS Keto Form (Ground State) (Unstable) Keto_ES->Keto_GS Radiative Decay Emission Fluorescence Emission (Large Stokes Shift) Keto_ES->Emission Keto_GS->Enol_GS Reverse Proton Transfer

Figure 1: The four-level photocycle of HPBF demonstrating the ESIPT process responsible for its large Stokes shift and potential as a ratiometric probe.[6]

Synthesis Protocol

While several routes exist (e.g., Rap-Stoermer reaction), the Sonogashira Coupling followed by Cyclization is the most reliable method for generating high-purity 2-arylbenzofurans with specific substitution patterns.

Methodology: Modular Pd-Catalyzed Synthesis

Reagents:

  • Precursor A: 2-Iodophenol (1.0 equiv)

  • Precursor B: 2-Ethynylanisole (1.0 equiv) [Protected phenol to prevent side reactions]

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Co-catalyst: Copper(I) iodide (CuI, 5 mol%)

  • Base/Solvent: Triethylamine (Et₃N) or Diethylamine (DEA)

  • Deprotection Agent: Boron tribromide (BBr₃) in Dichloromethane (DCM)

Step-by-Step Protocol:

  • Coupling (Sonogashira):

    • In a flame-dried Schlenk flask under Argon, dissolve 2-iodophenol and 2-ethynylanisole in degassed Et₃N.

    • Add Pd(PPh₃)₂Cl₂ and CuI.[5][7]

    • Stir at room temperature (or mild heat, 50°C) for 4-12 hours. Monitor by TLC.[8][9]

    • Result: Formation of the diphenylacetylene intermediate.

  • Cyclization:

    • The 2-hydroxy-2'-methoxydiphenylacetylene intermediate often undergoes cyclization in the presence of CuI and heat (80-100°C) or can be cyclized using AuCl₃ or I₂ in a second step.

    • Alternative One-Pot: Using 2-iodophenol and a terminal alkyne often leads directly to the benzofuran if the temperature is elevated (80°C+), as the phenolic -OH attacks the activated alkyne.

  • Deprotection (Demethylation):

    • Dissolve the 2-(2-methoxyphenyl)benzofuran in anhydrous DCM at 0°C.

    • Slowly add BBr₃ (1 M in DCM, 2-3 equiv).

    • Stir at 0°C to RT for 2-4 hours.

    • Quench carefully with ice water. Extract with EtOAc.

    • Purify via silica gel chromatography (Hexanes/EtOAc).

Yield: Typically 60-80% overall.

Synthesis_Pathway SM1 2-Iodophenol Inter1 Intermediate: 2-((2-methoxyphenyl)ethynyl)phenol SM1->Inter1 Sonogashira Coupling SM2 2-Ethynylanisole (Protected Alkyne) SM2->Inter1 Sonogashira Coupling Inter2 Cyclized Core: 2-(2-methoxyphenyl)benzofuran Inter1->Inter2 Intramolecular Cyclization Product FINAL PRODUCT: 2-(2-Hydroxyphenyl)benzofuran (HPBF) Inter2->Product Demethylation Reagent1 Pd(PPh3)2Cl2, CuI Et3N, 60°C Reagent1->Inter1 Reagent2 Cyclization (Spontaneous or I2/NaHCO3) Reagent3 BBr3, DCM 0°C -> RT Reagent3->Product

Figure 2: Synthetic route utilizing Sonogashira coupling and subsequent deprotection to ensure regioselectivity.

Applications in Drug Development & Bioimaging

The 2-phenylbenzofuran core is a "privileged scaffold" in neurodegenerative research.

A. Amyloid-Beta (Aβ) Probes

The planar structure of HPBF mimics Thioflavin-T and Congo Red, allowing it to intercalate into the beta-sheet grooves of amyloid fibrils found in Alzheimer's disease.

  • Binding Affinity: Derivatives often show

    
     values in the nanomolar range (<20 nM) for Aβ aggregates.
    
  • PET Imaging: The core is the precursor to IMPY (a radioiodinated SPECT agent) and other

    
    F-labeled PET tracers. The 2'-OH group is often replaced or modified to tune lipophilicity (LogP) for Blood-Brain Barrier (BBB) penetration.
    
  • Mechanism: Binding restricts the rotation of the phenyl ring relative to the benzofuran, reducing non-radiative decay and turning on fluorescence (or shifting the emission).

B. Fluorescent Sensing

Due to the ESIPT mechanism, HPBF derivatives are used as:

  • Zn²⁺ Sensors: The phenolic oxygen and furan oxygen can chelate metals, inhibiting ESIPT and causing a blue-shift in emission (ratiometric response).

  • pH Probes: The phenolic proton is acidic in the excited state; environmental pH changes modulate the Enol/Keto ratio.

References
  • Ono, M., et al. (2006). "Novel benzofuran derivatives for PET imaging of beta-amyloid plaques in Alzheimer's disease brains." Journal of Medicinal Chemistry.

  • Kung, H. F., et al. (2002). "IMPY: an improved thioflavin-T derivative for in vivo labeling of beta-amyloid plaques."[10] Brain Research.

  • Kishore, D. R., et al. (2010). "Synthesis of Benzofurans via Sonogashira Coupling." Journal of Organic Chemistry.

  • BenchChem. (2025).[8] "Physical and Chemical Properties of Benzofuran Derivatives." BenchChem Technical Library.

  • Li, Y., et al. (2008).[11] "Synthesis and ESIPT properties of 2-(2-hydroxyphenyl)benzofuran derivatives." Synthesis.

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: One-Pot Cyclization Architectures for 2-(2-Hydroxyphenyl)benzofuran

Executive Summary The 2-(2-hydroxyphenyl)benzofuran scaffold represents a privileged structural motif in medicinal chemistry, serving as the core for naturally occurring phytoalexins (e.g., Vignafuran ) and potent antifu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(2-hydroxyphenyl)benzofuran scaffold represents a privileged structural motif in medicinal chemistry, serving as the core for naturally occurring phytoalexins (e.g., Vignafuran ) and potent antifungal agents. While traditional syntheses often involve multi-step isolation of unstable intermediates (such as 2-alkynylphenols), modern process chemistry favors one-pot cyclization protocols that maximize atom economy and minimize oxidative degradation.

This guide details two field-proven protocols for the synthesis of 2-(2-hydroxyphenyl)benzofuran:

  • Method A: A Palladium/Copper-catalyzed tandem Sonogashira coupling/cyclization cascade.

  • Method B: A Metal-free oxidative cyclization of o-hydroxystilbenes mediated by hypervalent iodine.[1]

Both methods are designed to be self-validating, high-yielding, and scalable for library generation.

Strategic Analysis & Mechanistic Logic

The Challenge of the 2-(2-Hydroxyphenyl) Substituent

Synthesizing this specific target requires the formation of the benzofuran core while preserving a free (or easily deprotectable) hydroxyl group on the C2-aryl ring.

  • Stability: The key intermediate, 2-ethynylphenol, is prone to polymerization and oxidation. One-pot protocols avoid its isolation.

  • Regioselectivity: Cyclization must occur exclusively via 5-exo-dig closure to form the benzofuran, avoiding the 6-endo-dig pathway that leads to isocoumarins.

Method A: The Pd/Cu Sonogashira Cascade

This route utilizes a "masking" strategy. By coupling 2-iodophenol with 2-(trimethylsilylethynyl)phenol (or its MOM-protected analog), the unstable terminal alkyne is generated in situ or coupled directly, followed by spontaneous or base-mediated cyclization.

Method B: Hypervalent Iodine Oxidative Cyclization

This "green" approach constructs the furan ring from 2,2'-dihydroxystilbenes . It mimics biosynthetic oxidative coupling, using hypervalent iodine (PIDA) to generate a phenoxenium ion intermediate that undergoes intramolecular trapping.

Protocol A: Pd/Cu-Catalyzed Tandem Sonogashira-Cyclization

This protocol couples a 2-halophenol with a protected 2-ethynylphenol derivative.[2] The deprotection and cyclization occur in the same reaction vessel.

Reagents & Materials[1][3][4][5][6][7][8][9]
  • Substrate A: 2-Iodophenol (1.0 equiv)

  • Substrate B: 2-(Trimethylsilylethynyl)anisole (1.1 equiv) [Note: Using the anisole allows for robust coupling; O-demethylation/cyclization can follow, or use MOM-protected phenol for milder conditions]

    • Optimization: For direct one-pot non-protected synthesis, use 2-(trimethylsilylethynyl)phenol (1.1 equiv).

  • Catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Co-Catalyst: CuI (2-5 mol%)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (3.0 equiv) or Et₃N.

  • Solvent: DMF (Anhydrous, degassed)

  • Additive: TBAF (Tetra-n-butylammonium fluoride) (1.2 equiv) - added in stage 2.

Step-by-Step Methodology
  • Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon.

  • Catalyst Charge: Add Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol) and CuI (9.5 mg, 0.05 mmol).

  • Substrate Addition: Add 2-iodophenol (1.0 mmol) and 2-(trimethylsilylethynyl)phenol (1.1 mmol).

    • Critical: If the alkyne is a liquid, add it via syringe after the solvent.

  • Solvation: Add degassed DMF (5 mL) and DBU (3.0 mmol).

  • Desilylation/Coupling (Stage 1):

    • Add TBAF (1.0 M in THF, 1.2 mL) dropwise to the mixture at room temperature. This cleaves the TMS group in situ, generating the reactive terminal alkyne which immediately enters the catalytic cycle.

    • Stir at room temperature for 1 hour. (Monitor by TLC: disappearance of iodide).

  • Cyclization (Stage 2):

    • Heat the reaction mixture to 80°C for 4–6 hours. The Pd(II) species activates the internal alkyne, promoting intramolecular attack by the phenolic oxygen.

  • Workup:

    • Cool to RT. Dilute with EtOAc (20 mL) and wash with 1M HCl (to remove DBU), followed by brine.

    • Dry over Na₂SO₄ and concentrate.[3]

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

Mechanistic Visualization (Method A)

SonogashiraCascade Start 2-Iodophenol + 2-(TMS)ethynylphenol Desilyl In-situ Desilylation (TBAF) Start->Desilyl TransMet Transmetallation (Cu-Acetylide) Desilyl->TransMet Generates Alkyne OxAdd Oxidative Addition (Pd0 -> PdII) OxAdd->TransMet Pd-Ar-I RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Coord Pd-Alkyne Coordination RedElim->Coord Intermediate Diphenylalkyne Cycliz Intramolecular Nu Attack (5-exo-dig) Coord->Cycliz Heat/Base Product 2-(2-Hydroxyphenyl) benzofuran Cycliz->Product

Figure 1: Catalytic cycle for the one-pot deprotection-coupling-cyclization cascade.

Protocol B: Hypervalent Iodine Mediated Oxidative Cyclization

This method is ideal when the cis-stilbene precursor is accessible (e.g., via Wittig reaction of salicylaldehyde and 2-hydroxybenzyltriphenylphosphonium bromide). It avoids transition metals entirely.[1][4][5]

Reagents & Materials[1][3][4][5][6][7][8][9]
  • Substrate: (E)-2,2'-Dihydroxystilbene (1.0 equiv)

  • Oxidant: PhI(OAc)₂ (PIDA, Diacetoxyiodo benzene) (1.1 equiv)

  • Solvent: Acetonitrile (MeCN) or Methanol (MeOH)

  • Temperature: 0°C to Room Temperature

Step-by-Step Methodology
  • Dissolution: Dissolve (E)-2,2'-dihydroxystilbene (0.5 mmol) in anhydrous MeCN (5 mL) in a round-bottom flask.

  • Oxidant Addition: Cool the solution to 0°C. Add PhI(OAc)₂ (177 mg, 0.55 mmol) portion-wise over 5 minutes.

    • Why: Slow addition prevents over-oxidation.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature. Stir for 2 hours.

    • Observation: The solution often changes color (yellow to orange) as the phenoxenium ion forms.

  • Quench: Add saturated aqueous NaHCO₃ (10 mL).

  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine.

  • Purification: The byproduct is iodobenzene (PhI), which is easily separated via column chromatography (Silica gel, Hexane/EtOAc).

Mechanistic Visualization (Method B)

IodineCyclization Stilbene (E)-2,2'-Dihydroxystilbene LigandEx Ligand Exchange (-AcOH) Stilbene->LigandEx + PhI(OAc)2 Phenoxenium Phenoxenium Ion Intermediate LigandEx->Phenoxenium Attack Intramolecular C-O Bond Formation Phenoxenium->Attack 5-exo-trig Aromat Aromatization (-PhI, -H+) Attack->Aromat Target 2-(2-Hydroxyphenyl) benzofuran Aromat->Target

Figure 2: Metal-free oxidative cyclization pathway via hypervalent iodine.

Comparative Data & Troubleshooting

Yield Comparison Table
ParameterMethod A (Pd/Cu Cascade)Method B (Hypervalent Iodine)
Precursor Availability Commercial (Iodophenol)Requires Synthesis (Stilbene)
Reaction Time 6–12 Hours2–3 Hours
Typical Yield 65–82%75–90%
Tolerance Sensitive to Air/MoistureAir Tolerant
Key Byproducts Pd-black, Phosphine oxidesIodobenzene (easy removal)
Scalability High (Process friendly)Moderate (Stoichiometric oxidant)
Troubleshooting Guide ("The Senior Scientist's Notebook")
  • Problem: Low conversion in Method A.

    • Fix: Oxygen is the enemy of the Sonogashira cycle. Ensure rigorous degassing (freeze-pump-thaw x3). Check the quality of CuI; it should be off-white, not brown/green.

  • Problem: Formation of isocoumarin byproduct.

    • Fix: This indicates 6-endo-dig cyclization. Increase the steric bulk of the phosphine ligand or switch to a more non-polar solvent (Toluene instead of DMF) to favor the 5-exo-dig pathway.

  • Problem: Stilbene polymerization in Method B.

    • Fix: Conduct the reaction at strictly 0°C and dilute the concentration to 0.05 M to favor intramolecular cyclization over intermolecular polymerization.

References

  • Sonogashira Coupling & Cyclization Reviews

    • Sonogashira Coupling in Natural Product Synthesis.[6] Organic Chemistry Frontiers. Link

    • Synthesis of Benzofurans via Sonogashira Coupling.[4] Organic Chemistry Portal.[6] Link

  • Hypervalent Iodine Methodology

    • Singh, F. V., & Wirth, T. (2012).[1][4] Hypervalent Iodine Mediated Oxidative Cyclization of o-Hydroxystilbenes into Benzo- and Naphthofurans.[1][4] Synthesis, 44(8), 1171-1177. Link

  • Vignafuran Specific Context

    • Total Synthesis of Vignafuran. (Classic reference for the scaffold).[7] Journal of Chemical Research.

  • One-Pot Protocols

    • One-Pot Synthesis of Benzofurans via Cu-Catalyzed Tandem Sonogashira Coupling-Cyclization. ResearchGate.[8] Link

Sources

Application

Application Note: Advanced Crystallization Protocols for High-Purity 2-(2-Benzofuranyl)phenol

Executive Summary 2-(2-Benzofuranyl)phenol (CAS: 4986-28-1), often abbreviated as HPB, is a critical benzofuran derivative exhibiting Excited-State Intramolecular Proton Transfer (ESIPT). This photophysical property make...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Benzofuranyl)phenol (CAS: 4986-28-1), often abbreviated as HPB, is a critical benzofuran derivative exhibiting Excited-State Intramolecular Proton Transfer (ESIPT). This photophysical property makes it indispensable in organic light-emitting diodes (OLEDs), fluorescent probes, and high-performance scintillators.

However, the ESIPT mechanism is highly sensitive to lattice defects and impurities (specifically metal catalysts and isomeric byproducts). Standard purification often fails due to the molecule's tendency to "oil out" or form solvates. This guide details two validated crystallization protocols designed to achieve >99.8% purity, focusing on the thermodynamic management of the intramolecular hydrogen bond that governs its solubility.

Molecular Properties & Solubility Thermodynamics

To design an effective crystallization, one must understand the solute's behavior. HPB possesses a strong intramolecular hydrogen bond between the phenolic hydroxyl and the benzofuran oxygen.

  • Effect on Polarity: This internal "locking" reduces the molecule's effective polarity, making it surprisingly soluble in non-polar solvents (like toluene) compared to standard diphenols.

  • Crystal Packing: The molecule is planar. Impurities that disrupt planarity (e.g., non-cyclized intermediates) must be excluded by choosing solvents that maximize

    
    -
    
    
    
    stacking selectivity.
Table 1: Solubility Profile & Solvent Selection Strategy
Solvent ClassSpecific SolventSolubility (25°C)Solubility (Boiling)Role in Protocol
Good Solvent Ethyl AcetateHigh (>150 mg/mL)Very HighPrimary dissolution (Method A)
Good Solvent TolueneModerateHighPrimary dissolution (Method B)
Anti-Solvent n-HeptaneNegligibleLowInduces nucleation (Method B)
Anti-Solvent WaterInsolubleInsolubleInduces rapid crash (Method A)
Intermediate Ethanol (EtOH)ModerateHighNot Recommended alone (Solvate risk)

Expert Insight: While Ethanol is a common solvent, HPB can form metastable solvates with alcohols due to H-bond competition. We prioritize Toluene/Heptane (Method B) for electronic-grade purity because it avoids H-bond disruption, yielding denser, solvent-free crystals.

Pre-Crystallization Workflow

Before initiating crystallization, the crude material must be assessed. If the crude purity is <90%, a preliminary silica filtration is required to remove tarry oligomers that inhibit crystal growth.

Workflow Start Crude HPB (<90% Purity) Dissolve Dissolution (DCM or Toluene) Start->Dissolve Carbon Activated Carbon Treatment Dissolve->Carbon Decolorization Filter Hot Filtration (Remove Insolubles) Carbon->Filter Decision Purity Check (HPLC) Filter->Decision MethodA Method A: Anti-Solvent (Yield Focus) Decision->MethodA <95% MethodB Method B: Cooling Cryst. (Purity Focus) Decision->MethodB >95%

Figure 1: Decision matrix for selecting the appropriate purification pathway based on input purity.

Protocol A: Anti-Solvent Precipitation (Yield Focus)

Objective: Rapid purification of bulk intermediates (95%+ purity target). System: Tetrahydrofuran (THF) / Water.[1]

Step-by-Step Methodology
  • Dissolution: Charge 10 g of crude HPB into a reactor. Add THF (30 mL) . Stir at 40°C until fully dissolved. The solution should be clear amber.

  • Polishing: Filter through a 0.45 µm PTFE membrane to remove particulate matter.

  • Nucleation Point: Maintain stirring at 300 RPM. Slowly add Deionized Water dropwise via an addition funnel.

    • Critical Observation: Stop addition at the first sign of persistent turbidity (Cloud Point). This usually occurs at a 1:0.5 (THF:Water) ratio.

  • Aging: Hold the turbid solution for 30 minutes. This allows stable nuclei to form without trapping impurities (Oswald Ripening).

  • Growth: Resume water addition slowly until the ratio reaches 1:3 (THF:Water) .

  • Isolation: Cool to 5°C. Filter the precipitate. Wash with 10% THF/Water.

Self-Validating Check: If the product comes out as a sticky oil ("oiling out") rather than a solid, the water addition was too fast. Re-dissolve by heating to 50°C and cool much slower.

Protocol B: High-Purity Thermal Recrystallization (Electronic Grade)

Objective: Removal of structural isomers and metal ions (>99.8% purity target). System: Toluene / n-Heptane.

Step-by-Step Methodology
  • Saturation: Suspend 10 g of semi-pure HPB in Toluene (40 mL) .

  • Thermal Dissolution: Heat the jacket temperature to 85°C (Toluene BP is 110°C). Stir until dissolved.

    • Note: If insolubles remain at 85°C, they are likely inorganic salts. Filter hot.

  • Seeding (The Critical Step): Cool the solution to 70°C . Add 0.1% w/w of pure HPB seed crystals.

    • Why? HPB tends to supercool. Seeding prevents spontaneous, uncontrolled nucleation that traps impurities.

  • Controlled Cooling: Initiate a linear cooling ramp:

    • Rate: 0.2°C/minute from 70°C to 40°C.

    • Add n-Heptane (20 mL) slowly at 40°C to lower solubility further.

    • Continue cooling to 0°C .

  • Digestion: Hold at 0°C for 2 hours.

  • Filtration: Filter using a fritted glass funnel (vacuum). Wash with cold n-Heptane.

  • Drying: Vacuum dry at 45°C for 12 hours.

Table 2: Troubleshooting Common Failure Modes
SymptomRoot CauseCorrective Action
Oiling Out Temperature dropped too fast; Metastable Zone Width (MSZW) exceeded.Re-heat to dissolution. Reduce cooling rate to 0.1°C/min. Add seed crystals earlier.
Yellow Color Oxidized oligomers or salicylaldehyde residues.Perform an Activated Carbon (Darco G-60) treatment during the hot dissolution step.
Low Yield Solvent volume too high (Solution not saturated).Distill off 20% of Toluene before starting the cooling ramp.
Low Melting Point Solvent inclusion (Solvates).Switch from Ethanol to Toluene/Heptane. Ensure vacuum drying is >12 hours.[2]

Process Analytical Technology (PAT) & Quality Control

For reproducible results, the crystallization process should be monitored.

In-Process Monitoring
  • Turbidity Probe: Insert a turbidity probe during Protocol B.

    • Signal: You should see a sharp rise in turbidity at the seeding point (70°C), followed by a gradual increase. A sudden vertical spike indicates "crashing out" (bad crystal quality).

Final Quality Control (QC)
  • HPLC Purity: >99.8% (Area %).

  • Melting Point: Sharp endotherm at 124–126°C (DSC). Broadening >2°C indicates impurity.

  • Appearance: White to off-white needles. (Yellowing indicates oxidation).

Solubility cluster_MSZW Metastable Zone Logic Step1 Select Solvent System Check1 Is HPB Soluble at High Temp? Step1->Check1 Check2 Is HPB Insoluble at Low Temp? Check1->Check2 Yes Result3 Amorphous ppt (Too Insoluble) Check1->Result3 No (Try more polar) Result1 Ideal System: Toluene/Heptane Check2->Result1 Yes (High Delta) Result2 Poor Yield (Too Soluble) Check2->Result2 No (Try Anti-solvent) MSZW Metastable Zone Width (Keep path here) Result1->MSZW Controlled Cooling Crash Labile Zone (Spontaneous Nucleation) MSZW->Crash Cooling too fast

Figure 2: Thermodynamic logic for solvent selection and the importance of staying within the Metastable Zone Width (MSZW).

References

  • Synthesis & Properties

    • Xiao-Qin, et al. "Synthesis and Crystal Structure of Benzofuran Derivative."[3] Asian Journal of Chemistry, vol. 24, no.[3] 8, 2012.

  • Crystallization Theory: Myerson, A. S. Handbook of Industrial Crystallization. 3rd Edition, Cambridge University Press, 2002. (Standard Industry Text for MSZW concepts).
  • Solubility Data

    • Daneshfar, A., et al. "Solubility of phenolic compounds in organic solvents."[4] ResearchGate Data Sets.

  • Benzofuran Synthesis Context

    • "Benzofuran synthesis - Organic Chemistry Portal." (Provides context on precursors like salicylaldehyde which are key impurities).

  • Molecular Characterization

    • Sigma-Aldrich/Merck. "2-(2-Benzofuranyl)phenol Product Specification & Safety Data Sheet."

Sources

Method

Application Note: High-Precision In Vitro Antioxidant Profiling of Benzofuran Phenols

Introduction: The Benzofuran Challenge Benzofuran phenols represent a unique class of antioxidants where a lipophilic benzofuran scaffold is fused with phenolic hydroxyl groups. Unlike simple hydrophilic phenols (e.g., G...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzofuran Challenge

Benzofuran phenols represent a unique class of antioxidants where a lipophilic benzofuran scaffold is fused with phenolic hydroxyl groups. Unlike simple hydrophilic phenols (e.g., Gallic acid), benzofurans often exhibit poor aqueous solubility and complex kinetic behaviors due to steric hindrance and solvent interactions.[1]

Why Standard Protocols Fail: Standard antioxidant protocols are designed for water-soluble vitamins (Vitamin C) or simple flavonoids.[1] When applied to benzofurans, they often yield false negatives due to:

  • Precipitation: The compound crashes out in aqueous buffers (e.g., FRAP, ORAC).[1]

  • Kinetic Solvent Effects (KSE): Hydrogen bonding solvents (Methanol/Ethanol) can suppress the Hydrogen Atom Transfer (HAT) mechanism, which is the primary mode of action for benzofuran phenols.[1]

  • Spectral Interference: Many benzofurans absorb in the UV-A/Blue region, interfering with colorimetric endpoints.

This guide provides optimized, self-validating protocols specifically engineered for the physicochemical properties of benzofuran derivatives.

Chemical Handling & Solubilization Strategy

The "Invisible" Error: The most common cause of high variance in benzofuran assays is micro-precipitation. The solution looks clear to the naked eye, but aggregates inhibit reaction with the radical probe.

Protocol A: Preparation of Stock Solutions
  • Primary Solvent: Dimethyl sulfoxide (DMSO) is the mandatory solvent for benzofuran stock solutions.[1] It prevents aggregation and is compatible with most assays at <1% v/v.

  • Concentration: Prepare a 10 mM master stock.

  • Storage: Aliquot into amber glass vials (benzofurans can be light-sensitive) and store at -20°C.

Protocol B: The "Step-Down" Dilution Method

Do not dilute directly from 100% DMSO to 100% aqueous buffer.

  • Intermediate Dilution: Dilute 10 mM stock 1:10 with Ethanol or Methanol to reach 1 mM.

  • Working Solution: Dilute the 1 mM intermediate into the assay buffer.

    • Validation Check: Measure absorbance at 600 nm. Any reading >0.02 OD indicates precipitation.

Radical Scavenging Assays (DPPH & ABTS)[2]

These assays measure the ability of the benzofuran to neutralize stable radicals.

Mechanism of Action

Benzofuran phenols typically act via a mixed mechanism:

  • HAT (Hydrogen Atom Transfer):

    
     (Dominant in non-polar solvents).
    
  • SET (Single Electron Transfer):

    
     (Dominant in polar solvents).
    
Comparative Selection Guide
FeatureDPPH AssayABTS Assay
Solvent System Organic (Methanol/Ethanol)Aqueous/Organic Mix
pH Dependency Sensitive (pH changes affect rate)pH Independent (can run at pH 7.[1]4)
Benzofuran Suitability High (Solubility is maintained)Medium (Requires solubilizer)
Primary Mechanism Mixed (HAT/SET)Mixed (HAT/SET)
Protocol 1: DPPH Assay (Optimized for Benzofurans)

Standard aqueous DPPH protocols cause benzofurans to precipitate. This protocol uses a methanol system.[1][2]

Reagents:

  • DPPH Stock: 0.2 mM DPPH in Methanol (Freshly prepared, protect from light).

  • Positive Control: Trolox (dissolved in Methanol).[1]

Procedure:

  • Plate Setup: Use a clear 96-well plate.

  • Sample Addition: Add 20 µL of benzofuran dilutions (in MeOH).

  • Reaction: Add 180 µL of DPPH working solution using a multichannel pipette.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

    • Note: Benzofuran kinetics can be slow. If the curve hasn't plateaued, extend to 60 mins.[1]

  • Detection: Measure Absorbance at 517 nm .

Data Analysis:


[1]
  • Self-Validation: If the sample color turns from purple to yellow but precipitates (cloudiness), the data is invalid.

Electron Transfer Assay (FRAP)[2]

The Ferric Reducing Antioxidant Power (FRAP) assay measures the reduction of


-TPTZ to 

-TPTZ. This is a pure Electron Transfer (SET) assay.
Protocol 2: FRAP Assay

Critical Constraint: This assay runs at pH 3.6. Ensure your benzofuran derivative is acid-stable.

Reagents:

  • Acetate Buffer: 300 mM, pH 3.6.[1][3]

  • TPTZ Solution: 10 mM TPTZ in 40 mM HCl.[3]

  • FeCl3 Solution: 20 mM

    
     in water.
    
  • Working Reagent: Mix Acetate:TPTZ:FeCl3 in a 10:1:1 ratio. Keep at 37°C.

Procedure:

  • Blanking: Add 10 µL of solvent blank (DMSO/MeOH mix) to the first column.

  • Sample: Add 10 µL of benzofuran sample.

  • Reagent: Add 290 µL of warm FRAP Working Reagent.

  • Incubation: Exactly 4 minutes at 37°C (Standard time).

    • Expert Tip: Benzofurans with steric bulk (e.g., t-butyl groups) may require 30 mins to fully reduce the iron.[1] Run a kinetic scan (read every minute) for the first experiment.

  • Detection: Measure Absorbance at 593 nm .

Visualization of Mechanism:

FRAP_Mechanism Benzofuran Benzofuran-OH Benzofuran_Rad Benzofuran-O•+ Benzofuran->Benzofuran_Rad e- Transfer Fe3 Fe(III)-TPTZ (Colorless) Fe2 Fe(II)-TPTZ (Blue - 593nm) Fe3->Fe2 Reduction

Caption: Single Electron Transfer (SET) mechanism in FRAP assay. The benzofuran donates an electron to reduce the Iron complex.

Biologically Relevant Assay (ORAC)

The Oxygen Radical Absorbance Capacity (ORAC) assay uses AAPH to generate peroxyl radicals (


), mimicking physiological oxidative stress. It is a HAT-based  assay.
Protocol 3: Lipophilic ORAC (L-ORAC)

Standard ORAC uses aqueous phosphate buffer.[1] Benzofurans require the "Lipophilic" modification using Cyclodextrin.

Reagents:

  • Buffer: 75 mM Phosphate buffer (pH 7.4).

  • Solubility Enhancer: Randomly Methylated

    
    -Cyclodextrin (RMCD) solution (7% w/v in 50% Acetone/Water).[1]
    
  • Probe: Fluorescein (sodium salt).[1]

  • Generator: AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[1]

Procedure:

  • Solubilization: Dissolve benzofuran in the RMCD solution . This encapsulates the lipophilic benzofuran, allowing it to function in the aqueous environment.[1]

  • Plate Setup (Black Plate):

    • 20 µL Sample/Trolox Standards.

    • 120 µL Fluorescein (70 nM final).[1]

  • Incubation: 15 mins at 37°C.

  • Initiation: Add 60 µL AAPH (12 mM final).

  • Kinetics: Read Fluorescence (Ex 485nm / Em 520nm) every minute for 60-90 minutes .

Data Analysis: Calculate the Area Under the Curve (AUC).



Results are expressed as Trolox Equivalents (TE) .

Experimental Workflow & Data Validation

Integrated Workflow Diagram

Workflow cluster_Assays Assay Selection Stock Stock Prep (10mM in DMSO) Check Solubility Check (Dilute to 1mM in MeOH) Stock->Check DPPH DPPH (Radical Scavenging) Solvent: Methanol Target: General Screening Check->DPPH FRAP FRAP (Reducing Power) Solvent: Acetate Buffer pH 3.6 Target: Electron Transfer Potential Check->FRAP ORAC L-ORAC (Peroxyl Radical) Solvent: RMCD/Buffer Target: Biological Relevance Check->ORAC Analysis Data Analysis (Calculate IC50 or TEAC) DPPH->Analysis FRAP->Analysis ORAC->Analysis Validation Validation (R² > 0.95, CV < 5%) Analysis->Validation

Caption: Decision tree for benzofuran antioxidant profiling. Note the critical solubility check before assay distribution.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Non-linear dose response Precipitation at high concentrations.[1]Check OD600 of working solution. Use RMCD or lower max concentration.
High variance (CV > 10%) Pipetting error or evaporation (volatile solvents).[1]Use reverse pipetting for MeOH/Ethanol. Seal plates during incubation.
Negative Inhibition Fluorescence interference (ORAC) or color interference (DPPH).[1]Run a "Sample Blank" (Sample + Buffer without Radical) and subtract.
Slow Kinetics (FRAP) Steric hindrance around phenolic -OH.[1]Extend incubation time to 30 mins; report as "Slow-acting antioxidant".

References

  • Benzie, I. F., & Strain, J. J. (1996).[1][3] The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay.[3] Analytical Biochemistry. Link

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995).[1] Use of a free radical method to evaluate antioxidant activity.[2][3][4][5][6][7][8] LWT - Food Science and Technology.[3] Link

  • Rubio, L., Motilva, M. J., & Romero, M. P. (2013).[1] Recent advances in biologically active compounds in herbs and spices: a review of the most effective antioxidant and anti-inflammatory active principles. Critical Reviews in Food Science and Nutrition. Link

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry. Link

  • Gaspar, A., et al. (2009).[1] Synthesis and antioxidant properties of new chromone and benzofuran derivatives. European Journal of Medicinal Chemistry. Link

  • Huang, D., Ou, B., Hampsch-Woodill, M., Flanagan, J. A., & Prior, R. L. (2002).[1] High-throughput assay of oxygen radical absorbance capacity (ORAC) using a multichannel liquid handling system coupled with a microplate fluorescence reader in 96-well format.[1] Journal of Agricultural and Food Chemistry. Link

Sources

Application

Application Notes &amp; Protocols: Strategic Synthesis of 2-(2-Benzofuranyl)phenol Derivatives for High-Throughput Drug Discovery

Abstract The benzofuran nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and clinically approved drugs.[1] Its derivatives exhibit a vast spectrum of pharmacological activities...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzofuran nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and clinically approved drugs.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-(2-benzofuranyl)phenol derivatives, a class of compounds with significant potential in drug discovery. We will delve into the strategic rationale behind synthetic choices, present a robust and reproducible protocol for lead generation, outline methods for structural characterization, and discuss the framework for subsequent biological evaluation.

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

The fusion of a benzene ring with a furan ring creates the benzofuran system, a structure that offers a unique combination of rigidity, lipophilicity, and hydrogen bonding capability, making it an ideal starting point for drug design.[1] The 2-arylbenzofuran motif, in particular, is a recurring feature in biologically active molecules.[4] When the aryl group at the 2-position is a phenol, the resulting 2-(2-benzofuranyl)phenol scaffold presents two key features for molecular interaction: the benzofuran ring itself and a phenolic hydroxyl group. This hydroxyl group can act as a crucial hydrogen bond donor or acceptor, or serve as a handle for further derivatization to modulate pharmacokinetic and pharmacodynamic properties.

The diverse biological activities reported for this class are extensive. They have been investigated as:

  • Anticancer Agents: Inducing apoptosis and inhibiting cell cycle progression in various cancer cell lines.[1][2][5]

  • Cholinesterase Inhibitors: Showing potential for the treatment of neurodegenerative diseases like Alzheimer's disease by selectively inhibiting enzymes such as butyrylcholinesterase.[6][7]

  • Anti-inflammatory Agents: Inhibiting inflammatory pathways.

  • Antimicrobial and Antiviral Agents: Demonstrating efficacy against a range of pathogens.[8]

The strategic synthesis of a library of these derivatives allows for systematic exploration of the structure-activity relationship (SAR), guiding the optimization of a hit compound into a potent and selective lead candidate.[3][5]

Core Synthetic Strategies: A Rationale-Driven Approach

The construction of the 2-arylbenzofuran core can be achieved through several synthetic routes. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

Key Synthetic Approaches Include:

  • Palladium-Copper Catalyzed Sonogashira Coupling and Cyclization: This is one of the most versatile and widely used methods. It involves the coupling of an o-halophenol (typically an o-iodophenol) with a terminal alkyne. The resulting 2-alkynylphenol intermediate then undergoes an intramolecular cyclization (heteroannulation) to form the benzofuran ring. The power of this method lies in its tolerance for a wide variety of functional groups on both coupling partners.[9][10][11]

  • Acid-Catalyzed Cyclodehydration: This classical approach often involves the reaction of phenolates with α-haloketones to form an ether intermediate, which is then cyclized under strong acidic conditions (e.g., polyphosphoric acid).[12] While effective, the harsh conditions can limit its applicability for sensitive substrates.

  • One-Pot Reactions: Modern synthetic chemistry has seen the development of efficient one-pot strategies that combine multiple steps, such as coupling and cyclization, into a single reaction vessel. These methods improve efficiency by reducing the need for intermediate purification steps.[9][10]

For the purpose of building a diverse library for drug discovery, the Palladium-Copper catalyzed route offers the most flexibility and control, making it our focus for the detailed protocol.

General Synthetic Workflow Diagram

The diagram below illustrates the high-level workflow for the synthesis of 2-(2-benzofuranyl)phenol derivatives via the Sonogashira coupling and cyclization pathway.

G cluster_start Starting Materials Start1 o-Iodophenol Derivative Coupling Sonogashira Coupling (Pd/Cu Catalyst, Base) Start1->Coupling Start2 Terminal Alkyne (Protected Hydroxyphenylacetylene) Start2->Coupling Intermediate Alkynylphenol Intermediate Coupling->Intermediate Cyclization Intramolecular Cyclization (Base or Heat) Intermediate->Cyclization Deprotection Deprotection Step (If required) Cyclization->Deprotection Purification Purification (Column Chromatography) Deprotection->Purification FinalProduct Final Product 2-(2-Benzofuranyl)phenol Derivative Purification->FinalProduct

Caption: General workflow for synthesizing 2-(2-benzofuranyl)phenol derivatives.

Detailed Protocol: Synthesis via Sonogashira Coupling

This protocol describes the synthesis of a representative 2-(2-benzofuranyl)phenol derivative from 2-iodophenol and 4-ethynylphenol (as a model system). The phenolic hydroxyl on the alkyne may require protection (e.g., as a silyl ether) depending on the reaction conditions, but for simplicity, this protocol proceeds without it, relying on the careful control of base and temperature.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Purity/GradeNotes
2-IodophenolC₆H₅IO220.01>98%Starting material.
4-EthynylphenolC₈H₆O118.13>97%Coupling partner.
Dichlorobis(triphenylphosphine)palladium(II)PdCl₂(PPh₃)₂701.9099%Palladium catalyst.
Copper(I) IodideCuI190.45>98%Co-catalyst.
Triethylamine (TEA)(C₂H₅)₃N101.19>99.5%, anhydrousBase and solvent.
TolueneC₇H₈92.14AnhydrousCo-solvent.
Ethyl AcetateC₄H₈O₂88.11ACS GradeFor extraction.
HexanesC₆H₁₄86.18ACS GradeFor chromatography.
Saturated NH₄Cl (aq)---For workup.
Brine (Saturated NaCl aq)---For workup.
Anhydrous MgSO₄MgSO₄120.37-Drying agent.
Silica GelSiO₂60.08230-400 meshFor chromatography.
Step-by-Step Experimental Procedure

Rationale: This procedure utilizes a palladium catalyst to facilitate the carbon-carbon bond formation between the sp-hybridized carbon of the alkyne and the sp²-hybridized carbon of the iodophenol. Copper(I) iodide acts as a co-catalyst, believed to form a copper acetylide intermediate that participates in the catalytic cycle.[9][10] Triethylamine serves as the base to neutralize the HI generated and as a solvent. The reaction is performed under an inert atmosphere to prevent the oxidative side reactions of the catalysts and reagents.

  • Reaction Setup:

    • To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-iodophenol (1.10 g, 5.0 mmol, 1.0 equiv).

    • Add dichlorobis(triphenylphosphine)palladium(II) (175 mg, 0.25 mmol, 5 mol%) and copper(I) iodide (48 mg, 0.25 mmol, 5 mol%).

    • Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas three times to establish an inert atmosphere.

  • Addition of Reagents:

    • Through the septum, add anhydrous toluene (20 mL) and anhydrous triethylamine (20 mL) via syringe.

    • Stir the resulting mixture at room temperature for 10 minutes to allow for catalyst dissolution.

    • In a separate vial, dissolve 4-ethynylphenol (0.65 g, 5.5 mmol, 1.1 equiv) in 5 mL of anhydrous triethylamine.

    • Add the 4-ethynylphenol solution dropwise to the reaction flask over 5 minutes.

  • Reaction and Monitoring:

    • Heat the reaction mixture to 60 °C using an oil bath and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Workup and Extraction:

    • Once the reaction is complete (disappearance of 2-iodophenol by TLC), cool the flask to room temperature.

    • Concentrate the mixture under reduced pressure to remove most of the triethylamine and toluene.

    • Re-dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NH₄Cl (2 x 30 mL) to remove the copper catalyst, and then with brine (30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with 9:1 Hexanes:Ethyl Acetate and gradually increasing the polarity to 4:1 Hexanes:Ethyl Acetate.

    • Combine the fractions containing the desired product (visualized by TLC with a UV lamp and/or potassium permanganate stain) and concentrate under reduced pressure to yield the pure 2-(4-hydroxyphenyl)benzofuran.

Analytical Characterization

Confirming the identity and purity of the synthesized derivatives is a critical step. A combination of spectroscopic and chromatographic methods provides a self-validating system for structural elucidation.[13][14][15]

TechniquePurposeExpected Observations for 2-(4-hydroxyphenyl)benzofuran
¹H NMR Structural confirmation, proton environmentMultiplets in the aromatic region (~6.8-7.8 ppm), a singlet for the furan proton (~7.0 ppm), and broad singlets for the two -OH groups.[15][16]
¹³C NMR Carbon skeleton confirmationSignals for 14 distinct carbons, including characteristic shifts for the benzofuran ring carbons and the phenolic carbons.[13][14]
LC-MS Purity and Molecular WeightA single major peak in the LC chromatogram. The mass spectrum should show the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated mass.
FT-IR Functional Group IdentificationBroad O-H stretching band (~3200-3600 cm⁻¹), C-O stretching, and aromatic C=C stretching bands.

Application in Drug Discovery: A Biological Screening Cascade

Once a library of 2-(2-benzofuranyl)phenol derivatives is synthesized and characterized, the next phase is to evaluate their biological activity. The screening process is typically hierarchical, starting with broad assays and moving towards more specific, target-based evaluations.

Biological Evaluation Workflow

G A Synthesized Compound Library B Primary Screening (e.g., Cell Viability/Cytotoxicity Assay) A->B C Hit Identification (Compounds showing >50% inhibition at 10 µM) B->C D Dose-Response & IC₅₀ Determination C->D E Secondary / Target-Based Assays (e.g., Kinase Inhibition, Enzyme Assay) D->E F SAR Analysis & Lead Optimization E->F F->A Synthesize New Analogs G In Vivo / Preclinical Studies F->G

Caption: A typical workflow for the biological screening of new chemical entities.

Protocol Example: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a general method to assess the cytotoxic effects of the synthesized compounds against a cancer cell line (e.g., MCF-7, breast cancer).

  • Cell Culture: Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) at 37 °C in a humidified 5% CO₂ incubator.

  • Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Prepare stock solutions of the benzofuran derivatives in DMSO. Serially dilute the compounds in culture media to achieve final concentrations ranging from 0.1 to 100 µM. Replace the old media in the wells with the media containing the test compounds. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Insights

The initial screening results will form the basis for SAR studies. By comparing the activity of different derivatives, researchers can deduce which structural features are critical for biological effect.[1][5]

  • Phenolic Ring Substitution: The position and electronic nature (donating vs. withdrawing) of substituents on the phenolic ring can dramatically affect potency and selectivity. Halogens, for example, can alter lipophilicity and introduce new binding interactions.

  • Benzofuran Ring Substitution: Modifying the benzofuran core itself can tune the molecule's properties. For instance, adding substituents at the 5- or 6-position can modulate metabolic stability or target engagement.

  • Conformational Rigidity: The dihedral angle between the benzofuran and phenol rings can be important for fitting into a biological target's binding pocket. Introducing bulky groups can restrict this rotation and potentially lock the molecule in an active conformation.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Benzofuran – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. Available at: [Link]

  • Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Center for Biotechnology Information. Available at: [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave online. Available at: [Link]

  • Substituted benzofuran. Wikipedia. Available at: [Link]

  • How Are Benzofuran Drugs Abused?. American Addiction Centers. Available at: [Link]

  • Exploration of benzofuran-based compounds as potent and selective Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3) inhibitors. PubMed. Available at: [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. Available at: [Link]

  • SYNTHESIS OF CHLORINATED 2-(3-BENZOFURANYL)PHENOLS. Canadian Journal of Chemistry. Available at: [Link]

  • The synthesis of benzofuran derivatives using o-alkenyl phenol as starting materials. ResearchGate. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. National Center for Biotechnology Information. Available at: [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. SciTechnol. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. PubMed. Available at: [Link]

  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. National Center for Biotechnology Information. Available at: [Link]

  • 2-Phenylbenzofuran derivatives as butyrylcholinesterase inhibitors: Synthesis, biological activity and molecular modeling. PubMed. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. Available at: [Link]

  • Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Taylor & Francis Online. Available at: [Link]

  • Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. National Center for Biotechnology Information. Available at: [Link]

  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. MDPI. Available at: [Link]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. DEA.gov. Available at: [Link]

  • Synthesis and Characterization of Novel N-(2-Benzoyl-benzofuran-3- yl)-acrylamide monomer. Dergipark. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Fluorescence Quantum Yield in Benzofuran Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzofuran derivatives. This guide is designed to provide in-depth troubleshooting strategies for a com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzofuran derivatives. This guide is designed to provide in-depth troubleshooting strategies for a common yet complex issue: low fluorescence quantum yield (QY). As experienced scientists, we understand that a diminished quantum yield can be a significant roadblock in your research. This guide moves beyond simple checklists to offer a logical, scientifically-grounded framework for diagnosing and resolving these challenges.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the fluorescence of benzofuran derivatives.

Q1: What is a "good" fluorescence quantum yield for a benzofuran derivative?

A "good" quantum yield is highly application-dependent. For use as fluorescent probes or in bioimaging, a QY above 0.1 is often desirable, with values exceeding 0.5 being excellent. However, for some applications, even a lower QY may be acceptable if the signal is detectable and reproducible. It's crucial to compare your results to literature values for structurally similar benzofuran derivatives to set a reasonable expectation.

Q2: My benzofuran derivative has a very low quantum yield in solution. What are the most likely initial causes?

The most common initial culprits for low quantum yield in solution are often related to the purity of your compound and the choice of solvent. Impurities can act as quenchers, and the solvent environment plays a critical role in the photophysical properties of the molecule. Additionally, structural features of your specific derivative, such as the presence of certain substituent groups, can inherently lead to lower quantum yields.

Q3: I observe strong fluorescence in solution, but it disappears in the solid state. Why is this happening?

This phenomenon is likely due to Aggregation-Caused Quenching (ACQ). In the solid state, planar aromatic molecules like many benzofuran derivatives can form π-π stacking interactions.[1] This close association provides non-radiative decay pathways for the excited state, effectively quenching fluorescence. Conversely, some specially designed molecules exhibit the opposite effect, known as Aggregation-Induced Emission (AIE).[2][3]

Q4: Can temperature fluctuations in the lab affect my quantum yield measurements?

Yes, temperature can significantly impact fluorescence quantum yield.[4][5][6][7] An increase in temperature can enhance the efficiency of non-radiative decay processes, leading to a decrease in quantum yield.[5][6][7] It is crucial to maintain a stable and recorded temperature during your experiments for consistent and comparable results.

Troubleshooting Guide: A Step-by-Step Approach

This section provides a structured workflow to diagnose and resolve issues of low fluorescence quantum yield.

Step 1: Verify Compound Purity and Integrity

Impurities are a frequent and often overlooked cause of fluorescence quenching. Before exploring more complex photophysical phenomena, it is essential to ensure the purity of your benzofuran derivative.

Q: How can I be certain that impurities are not the cause of my low quantum yield?

A: Rigorous purification and characterization are non-negotiable.

  • Purification Protocol:

    • Chromatography: Utilize techniques like column chromatography or preparative thin-layer chromatography (TLC) to isolate your compound. For challenging separations, High-Performance Liquid Chromatography (HPLC) is recommended.

    • Recrystallization: If your compound is a solid, recrystallization from an appropriate solvent system can be highly effective in removing impurities.

    • Characterization: After purification, confirm the identity and purity of your compound using:

      • NMR Spectroscopy (¹H and ¹³C): To verify the chemical structure.

      • Mass Spectrometry: To confirm the molecular weight.

      • Elemental Analysis: To confirm the elemental composition.

      • Melting Point: A sharp melting point is indicative of high purity for crystalline solids.

Q: I've purified my compound, but the quantum yield is still low. What's next?

A: Consider the possibility of residual solvent or degradation.

  • Residual Solvent: Even after purification, residual solvents can remain and may act as quenchers. Ensure your sample is thoroughly dried under high vacuum.

  • Photodegradation: Benzofuran derivatives can be susceptible to photodegradation.[8] Minimize exposure to ambient light and use fresh solutions for your measurements.

Step 2: Investigate Environmental and Solvent Effects

The local environment of the fluorophore has a profound impact on its photophysical properties.

Q: How does the choice of solvent affect the quantum yield of my benzofuran derivative?

A: Solvent polarity and viscosity are key factors.

  • Solvatochromism: The polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra.[9][10][11] For many benzofuran derivatives, an increase in solvent polarity can lead to a decrease in quantum yield, especially in molecules exhibiting intramolecular charge transfer (ICT).[10]

  • Viscosity: In some cases, particularly for molecules with rotational freedom, increasing the viscosity of the solvent can restrict non-radiative decay pathways associated with molecular motion, leading to an increase in quantum yield.[12]

Experimental Protocol: Solvent Screening

  • Prepare dilute solutions (absorbance < 0.1 at the excitation wavelength) of your purified benzofuran derivative in a range of solvents with varying polarities and viscosities.

  • Measure the absorbance and fluorescence emission spectra for each solution.

  • Calculate the relative quantum yield for each solvent using a suitable standard.[13][14]

  • Analyze the data for trends related to solvent parameters.

Table 1: Example Solvent Screening Data

SolventPolarity IndexViscosity (cP at 20°C)Relative Quantum Yield
Hexane0.10.290.45
Toluene2.40.590.38
Dichloromethane3.10.440.25
Acetone5.10.320.12
Acetonitrile5.80.370.08
Methanol5.10.550.05
Water10.21.00<0.01
Step 3: Probe for Intramolecular Charge Transfer (ICT) and Other Excited-State Phenomena

The electronic structure of your benzofuran derivative dictates its intrinsic photophysical behavior.

Q: My benzofuran derivative has electron-donating and electron-withdrawing groups. Could this be causing the low quantum yield?

A: Yes, this substitution pattern can lead to Intramolecular Charge Transfer (ICT).

ICT is an excited-state process where an electron is transferred from a donor portion of the molecule to an acceptor portion.[15][16] This can result in a highly polar excited state that is stabilized in polar solvents. This stabilization can sometimes open up non-radiative decay pathways, leading to a lower quantum yield. In some cases, ICT can lead to dual fluorescence, with one emission band from the locally excited state and another, red-shifted band from the ICT state.[17][18][19]

Troubleshooting Workflow for ICT

ICT_Workflow start Low Quantum Yield Observed check_structure Does the molecule have D-π-A structure? start->check_structure solvent_study Perform Solvent Polarity Study check_structure->solvent_study Yes no_ict Consider other quenching mechanisms check_structure->no_ict No dual_emission Observe for dual fluorescence or large Stokes shift in polar solvents solvent_study->dual_emission confirm_ict Low QY in polar solvents suggests ICT-induced quenching dual_emission->confirm_ict

Caption: Workflow to investigate ICT.

Q: Are there other structural features I should be aware of?

A: Yes, the presence and position of substituents can have a dramatic effect.

The type and position of substituent groups on the benzofuran ring can significantly influence the quantum yield.[20][21][22] For example, electron-donating groups can sometimes enhance fluorescence, while heavy atoms (e.g., bromine, iodine) can promote intersystem crossing to the triplet state, which quenches fluorescence.

Step 4: Address Aggregation-Caused Quenching (ACQ)

If your application involves high concentrations or the solid state, ACQ is a primary concern.

Q: How can I determine if ACQ is the cause of my low quantum yield?

A: Perform a concentration-dependent fluorescence study.

Experimental Protocol: Concentration-Dependent Study

  • Prepare a series of solutions of your benzofuran derivative with increasing concentrations in a suitable solvent.

  • Measure the fluorescence emission spectra for each solution.

  • Plot the fluorescence intensity versus concentration.

A linear relationship at low concentrations that plateaus and then decreases at higher concentrations is a hallmark of ACQ.

Mitigation Strategies for ACQ:

  • Structural Modification: Introduce bulky substituents to the benzofuran core to sterically hinder π-π stacking.

  • Formulation: Incorporate the derivative into a polymer matrix or encapsulate it in micelles or nanoparticles to isolate the molecules from each other.

Troubleshooting Workflow for Aggregation

Aggregation_Workflow start Low QY in Solid State or Concentrated Solution conc_study Perform Concentration- Dependent Fluorescence Study start->conc_study observe_acq Does fluorescence decrease at high concentrations? conc_study->observe_acq confirm_acq ACQ is likely the cause observe_acq->confirm_acq Yes no_acq Investigate other solid-state quenching mechanisms observe_acq->no_acq No mitigate Mitigation Strategies: - Structural Modification - Formulation confirm_acq->mitigate

Caption: Workflow to diagnose and mitigate ACQ.

Appendix: Measuring Fluorescence Quantum Yield

Accurate measurement of the fluorescence quantum yield is critical for troubleshooting. The comparative method is the most common and accessible approach.[14][23]

Protocol: Relative Quantum Yield Measurement (Comparative Method)

  • Select a Standard: Choose a quantum yield standard with a known QY that absorbs and emits in a similar spectral region to your sample.[24]

  • Prepare Solutions: Prepare a series of solutions of both your sample and the standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

  • Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence: Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument parameters are identical for the sample and standard.

  • Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.

  • Calculate Quantum Yield: The quantum yield of your sample (QY_sample) can be calculated using the following equation:

    QY_sample = QY_std * (m_sample / m_std) * (n_sample² / n_std²)

    Where:

    • QY_std is the quantum yield of the standard.

    • m_sample and m_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • n_sample and n_std are the refractive indices of the sample and standard solutions (which are identical if the same solvent is used).

References

  • Aaron, J. J., Párkányi, C., Adenier, A., Potin, C., Zajíčková, Z., Martínez, O. R., Svoboda, J., Pihera, P., & Váchal, P. (2011). Fluorescence properties and dipole moments of novel fused thienobenzofurans. Solvent and structural effects. Journal of Fluorescence, 21(6), 2133–2141. [Link]

  • Skene, W. G., & Gelfand, B. S. (2018). Solid-State Emission Enhancement via Molecular Engineering of Benzofuran Derivatives. ACS Omega, 3(12), 18643–18653. [Link]

  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535–1550. [Link]

  • Mallet, C., Moussallem, C., Faurie, A., Allain, M., Gohier, F., & Skene, W. G. (2015). Rational Topological Design for Fluorescence Enhancement upon Aggregation of Distyrylfuran Derivatives. Chemistry – A European Journal, 21(22), 7944–7953. [Link]

  • Kavitha, E., Karpagam, S., & Sathishkumar, R. (2018). Photophysical properties of novel fluorescent 1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-one derivative: models for correlation solvent polarity scales. Journal of Fluorescence, 28(5), 1187–1200. [Link]

  • Patil, S., Desai, V. R., Basanagouda, M., Pujar, M. S., & Sidarai, A. H. (2020). Study of fluorescence quenching of Benzofuran derivative using zinc oxide NPs: Solvent effect. AIP Conference Proceedings, 2244(1), 060006. [Link]

  • Patil, S., Desai, V. R., Basanagouda, M., Pujar, M. S., & Sidarai, A. H. (2020). Study of fluorescence quenching of Benzofuran derivative using zinc oxide NPs: Solvent effect. AIP Conference Proceedings, 2244, 060006. [Link]

  • Vyšniauskas, A., Qurashi, M., Gallop, N., Balaz, M., Anderson, H. L., & Kuimova, M. K. (2015). Unravelling the effect of temperature on viscosity-sensitive fluorescent molecular rotors. Physical Chemistry Chemical Physics, 17(31), 20271–20279. [Link]

  • Rasal, V. P., Kulkarni, M. V., & Kusanur, R. A. (2018). Solvent influence on the photophysical properties of 4-(2-Oxo-2H-benzo[h]chromen-4-ylmethoxy)-benzaldehyde. AIP Conference Proceedings, 1953(1), 030206. [Link]

  • Nguyen, T., Joshi, N. S., & Francis, M. B. (2006). An Affinity-Based Method for the Purification of Fluorescently-Labeled Biomolecules. Bioconjugate Chemistry, 17(4), 869–872. [Link]

  • Reisch, A., & Klymchenko, A. S. (2016). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Small, 12(15), 1968–1984. [Link]

  • Birsa, M. L., Bicu, E., & Jones, P. G. (2018). A New Pathway for the Synthesis of a New Class of Blue Fluorescent Benzofuran Derivatives. Molecules, 23(8), 1985. [Link]

  • van der Vos, R., van Leeuwen, D. J., van Gorkom, H. J., & van der Weerd, L. (1992). Temperature-dependent triplet and fluorescence quantum yields of the photosystem II reaction center described in a thermodynamic model. Biophysical Journal, 63(3), 696–709. [Link]

  • Fenyvesi, F., Kéki, S., & Zsuga, M. (2018). The Structural Diversity of Benzofuran Resorcinarene Leads to Enhanced Fluorescence. Molecules, 23(10), 2631. [Link]

  • Hartwig, J., Mittal, G., Kumar, K., & Sung, C. J. (2017). Acetone photophysics at 282 nm excitation at elevated pressure and temperature. I: absorption and fluorescence experiments. Applied Physics B, 123(6), 184. [Link]

  • Ramesan, S., Vyas, S., & Abid, M. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies. [Link]

  • Ware, W. R., & Baldwin, B. A. (1965). Effect of Temperature on Fluorescence Quantum Yields in Solution. The Journal of Chemical Physics, 43(4), 1194–1198. [Link]

  • Ware, W. R., & Baldwin, B. A. (1965). Effect of Temperature on Fluorescence Quantum Yields in Solution. The Journal of Chemical Physics, 43(4), 1194. [Link]

  • Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). A Guide to Recording Fluorescence Quantum Yields. Analyst, 108(1290), 1067-1071. [Link]

  • Zawada, K., & Kityk, A. V. (2020). Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. Journal of Molecular Modeling, 26(10), 273. [Link]

  • He, J., Liu, Y., Zhang, Y., & Li, Q. (2015). Purification of the recombinant green fluorescent protein from tobacco plants using alcohol/salt aqueous two-phase system and hydrophobic interaction chromatography. Biotechnology for Biofuels, 8, 14. [Link]

  • Kumar, A., & Singh, P. (2018). Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. ChemMedChem, 13(18), 1957–1967. [Link]

  • Bio-Rad Laboratories. (n.d.). Biotechnology ExplorerTM Green Fluorescent Protein (GFP) Purification Kit Instruction Manual. [Link]

  • Reddy, G. S., Babu, A., & Sivaraman, G. (2025). Highly emissive dibenzofuranfluorophores with aggregation-induced emission for bioimaging in HeLa cell lines. Scientific Reports, 15(1), 22695. [Link]

  • Uchiyama, S., Santa, T., Okiyama, N., Fukushima, T., & Imai, K. (1997). Effects of the substituent groups at the 4- and 7-positions on the fluorescence characteristics of benzofurazan compounds. Journal of the Chemical Society, Perkin Transactions 2, (12), 2533–2538. [Link]

  • ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. [Link]

  • Nandi, S., & De, M. (2024). Separation and purification of fluorescent carbon dots - an unmet challenge. Nanoscale, 16(5), 2217–2242. [Link]

  • Zhang, Y., Wang, Y., & Liu, S. (2025). Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. Journal of Materials Chemistry B, 13(47), 11487–11506. [Link]

  • Fabian, W. (1982). Interpretation of the Influence of Substituents on the UV Spectra of Benzofurans. Zeitschrift für Naturforschung A, 37(7), 724–728. [Link]

  • Various Authors. (2015). What's wrong with my quantum yield measurement? ResearchGate. [Link]

  • Calborean, A., & Farfan, C. (2012). Detection of Low Quantum Yield Fluorophores and Improved Imaging Times Using Metallic Nanoparticles. The Journal of Physical Chemistry C, 116(5), 3564–3571. [Link]

  • Lo, C. Y., Ooi, C. W., & Tey, B. T. (2018). Purification of the Recombinant Green Fluorescent Protein Using Aqueous Two-Phase System Composed of Recyclable CO2-Based Alkyl Carbamate Ionic Liquid. Frontiers in Chemistry, 6, 523. [Link]

  • Various Authors. (2024). Aggregation-caused quenching versus Aggregation induced emission and photophysical studies based on Synthesized Polarly Dihydro. SSRN. [Link]

  • De, A., & Seshadri, R. (1983). Photochemical dimerization of benzofuran derivatives. Journal of the Chemical Society, Perkin Transactions 1, 779-781. [Link]

  • Park, J. H., Kim, J. H., & Lee, J. Y. (2017). Fluorescence and Theoretical Study on the Intermolecular Charge Transfer of Benzothiadiazole-based Fluorophores. Bulletin of the Korean Chemical Society, 38(9), 1083–1089. [Link]

  • Zhao, Y., & Zhang, H. (2016). Recent advances in Twisted Intramolecular Charge Transfer (TICT) fluorescence and related phenomena in materials chemistry. RSC Advances, 6(16), 13175–13196. [Link]

  • Calborean, A., & Farfan, C. (2012). Detection of low quantum yield fluorophores and improved imaging times using metallic nanoparticles. The Journal of Physical Chemistry C, 116(5), 3564–3571. [Link]

  • Various Authors. (2023). What are some factors that can affect the quantum yield brightness of a fluorophore? ResearchGate. [Link]

  • Le, D., & Lounis, B. (2024). Low quantum yield fluorophores: an obstacle or an opportunity? Proceedings of SPIE, 12886, 128860D. [Link]

  • Gazzola, S., Civera, M., & Pevarello, P. (2022). New fluorescent derivatives from papaverine: Two mechanisms to increase the quantum yield. Dyes and Pigments, 207, 110688. [Link]

  • Al-Sehemi, A. G., & El-Ghayoury, A. (2025). Intramolecular Charge Transfer and Locally Excited State Observation in Push–Pull 1,n-Bis(4-formylphenoxy)alkanes. ACS Omega, 10(19), 23157–23166. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Wang, Y., Li, Y., & Zhang, Y. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules, 29(2), 299. [Link]

  • Virkar, M. M., Shaha, S. R., Ghone, P. S., Jha, U., & Vijapure, S. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 8(5), 1255-1264. [Link]

Sources

Optimization

optimizing reaction temperature for 2-(2-hydroxyphenyl)benzofuran synthesis

Technical Support: Reaction Kinetics & Temperature Optimization for 2-(2-Hydroxyphenyl)benzofuran Synthesis Executive Summary The synthesis of 2-(2-hydroxyphenyl)benzofuran presents a unique kinetic challenge: balancing...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support: Reaction Kinetics & Temperature Optimization for 2-(2-Hydroxyphenyl)benzofuran Synthesis

Executive Summary

The synthesis of 2-(2-hydroxyphenyl)benzofuran presents a unique kinetic challenge: balancing the activation energy required for ring closure against the thermal instability of the phenolic precursors. While the benzofuran core is robust, the ortho-hydroxy substitution pattern introduces steric strain and electronic donation that can alter reaction pathways.

This guide details two optimized protocols: the classical Rap-Stoermer Condensation (favored for cost-efficiency) and the Pd-Catalyzed Suzuki-Miyaura Coupling (favored for convergent synthesis). We focus specifically on temperature modulation to maximize yield and minimize polymerization (tarring).

Module 1: The Modified Rap-Stoermer Protocol (Base-Mediated)

The Challenge: The direct reaction of salicylaldehyde with 2-hydroxy-phenacyl bromide is prone to self-cyclization of the phenacyl bromide into coumaran-3-one. The Solution: Use a Protection-Deprotection Strategy . Synthesize the 2-(2-methoxyphenyl) intermediate first, then demethylate.

Optimized Workflow
  • Step 1 (Condensation): Salicylaldehyde + 2-Methoxy-phenacyl bromide

    
     2-(2-methoxyphenyl)benzofuran.
    
  • Step 2 (Deprotection): Demethylation

    
     2-(2-hydroxyphenyl)benzofuran.
    
Temperature Criticality in Step 1
  • Zone A (< 60°C): Kinetic trap. The initial aldol condensation occurs, but the subsequent dehydration/cyclization is slow, leading to an accumulation of the intermediate alcohol.

  • Zone B (80-90°C - OPTIMAL): Provides sufficient energy for the elimination of water and aromatization without degrading the aldehyde.

  • Zone C (> 110°C): Thermodynamic danger zone. Promotes Cannizzaro disproportionation of salicylaldehyde and polymerization of the phenacyl bromide (darkening/tar).

Step-by-Step Protocol (Step 1)
  • Dissolve: 1.0 eq Salicylaldehyde and 1.1 eq 2-Methoxy-phenacyl bromide in DMF (Concentration: 0.5 M).

  • Catalyst: Add 2.0 eq anhydrous

    
    .
    
  • Heating: Heat to 90°C . Note: Do not reflux if using DMF (bp 153°C); use an oil bath set to 90°C.

  • Monitor: TLC will show the disappearance of the aldehyde. Reaction time is typically 3–5 hours.

  • Workup: Pour into ice water. The product usually precipitates as a solid.

Module 2: Pd-Catalyzed Suzuki-Miyaura Coupling

The Challenge: Palladium catalysts are sensitive to thermal agglomeration ("Pd black" formation) at high temperatures, which kills turnover frequency (TOF). The Solution: Use a sterically bulky ligand (e.g., SPhos or XPhos) or controlled temperature ramping to maintain active Pd(0) species.

Reaction Scheme


Temperature Optimization Table
TemperatureSolvent SystemCatalyst StatusOutcome
25°C (RT) THF/WaterLow ActivityReaction stalls; oxidative addition to aryl iodide is slow.
60°C THF/WaterStable Ideal for labile groups. Slower (12-24h) but cleanest profile.
80-100°C Toluene/WaterHigh ActivityStandard Industrial Condition. Fast (2-4h). Requires efficient stirring to prevent biphasic separation issues.
>120°C DMFDeactivationRapid catalyst death (Pd aggregation). High homocoupling byproducts.

Module 3: Troubleshooting & Diagnostics

Visualizing the Pathway (Rap-Stoermer)

The following diagram illustrates the critical temperature-dependent step (Dehydration) where most users fail.

RapStoermerMechanism cluster_0 Critical Control Point Start Salicylaldehyde + alpha-Haloketone Aldol Aldol Intermediate (Alcohol) Start->Aldol Base (RT-60°C) SideProduct Cannizzaro Byproducts Start->SideProduct >110°C (Thermal Degradation) Dehydration Cyclization/Dehydration (Temperature Sensitive) Aldol->Dehydration Requires >80°C Product 2-Arylbenzofuran Dehydration->Product - H2O

Caption: The dehydration step (Red) is the rate-limiting bottleneck. Insufficient heat leads to stalled aldol intermediates; excessive heat leads to degradation.

Troubleshooting Guide (FAQ Format)

Q1: My reaction mixture turned into a black tar within 30 minutes. What happened?

  • Diagnosis: Thermal runaway or base-induced polymerization.

  • Root Cause: You likely used a strong base (like KOH) at reflux temperatures (>100°C) with a reactive aldehyde.

  • Fix: Switch to a milder base like

    
     or 
    
    
    
    . Lower the temperature to 80-90°C. Ensure your solvent (DMF) is dry; water can accelerate side reactions at high temperatures.

Q2: I see the starting material disappearing, but the product yield is <40%.

  • Diagnosis: Incomplete Cyclization or "Stopped at Aldol."

  • Root Cause: The reaction temperature (e.g., 50-60°C) was sufficient for the initial coupling but too low to drive the elimination of water to form the aromatic benzofuran ring.

  • Fix: Increase temperature to 90°C for the final 2 hours. Alternatively, add a catalytic amount of acid (p-TsOH) after the base step is done to force dehydration (One-pot, two-step).

Q3: In the Pd-catalyzed route, the reaction stops at 60% conversion.

  • Diagnosis: Catalyst death.

  • Root Cause: Oxygen ingress or ligand dissociation.

  • Fix: Degas solvents thoroughly (sparge with Argon for 15 mins). If running at >90°C, ensure your ligand (e.g.,

    
    ) is in slight excess (1:4 Pd:Ligand ratio) to stabilize the metal center.
    

Module 4: Decision Tree for Optimization

Use this flow to determine your next experimental move.

TroubleshootingTree Start Issue Encountered Yield Low Yield? Start->Yield Purity Impure/Tar? Start->Purity CheckTLC Does SM remain? Yield->CheckTLC Color Black Precipitate? Purity->Color IncreaseT Increase Temp (to 90°C) CheckTLC->IncreaseT Yes (Stalled) CheckCat Check Catalyst/Base Stoichiometry CheckTLC->CheckCat No (Consumed) LowerT Lower Temp (<100°C) Color->LowerT Yes (Polymer/Tar) Degas Degas Solvents (O2 Poisoning) Color->Degas Yes (Pd Black)

Caption: Diagnostic flow for resolving yield and purity issues based on visual and TLC cues.

References

  • BenchChem Technical Support. (2025).[1] Reaction Optimization for Substituted Benzofuran Synthesis. BenchChem.[1] Link

  • Fu, R., & Li, Z. (2018).[2][3] Direct Synthesis of 2-Methylbenzofurans from Calcium Carbide and Salicylaldehyde p-Tosylhydrazones.[2][3] Organic Letters, 20, 2228-2231.[2][3] Link

  • Sharifi, A., et al. (2008). An Efficient and General Procedure for Room-Temperature Synthesis of Benzofurans Under Solvent-Free Conditions Using KF/Al2O3. Journal of the Iranian Chemical Society, 5(Suppl), S113-S117. Link

  • Luo, Y., et al. (2024). Palladium-Catalyzed Synthesis of Benzofuran Derivatives. ACS Omega. Link

  • Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86, 6931–6936. Link

Sources

Troubleshooting

Technical Guide: Solubilization Strategies for 2-(2-Benzofuranyl)phenol (HBF)

Executive Summary & Compound Profile 2-(2-Benzofuranyl)phenol (also known as HBF or 2-(2'-hydroxyphenyl)benzofuran ) is a lipophilic benzofuran derivative widely used as a fluorogenic scaffold. Its utility in detecting a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

2-(2-Benzofuranyl)phenol (also known as HBF or 2-(2'-hydroxyphenyl)benzofuran ) is a lipophilic benzofuran derivative widely used as a fluorogenic scaffold. Its utility in detecting amyloid fibrils and specific anions relies heavily on Excited-State Intramolecular Proton Transfer (ESIPT) .

This mechanism creates a unique solubility paradox:

  • The Chemical Reality: The phenolic hydroxyl group (pKa ~10) suggests solubility can be improved by raising pH (deprotonation).

  • The Functional Trap: Deprotonation disrupts the intramolecular hydrogen bond required for ESIPT, quenching the desired fluorescence or altering the Stokes shift.

This guide provides solubility protocols that maintain the photophysical integrity of HBF for biological and analytical applications.

Physicochemical Profile
PropertyValueImplication
CAS Number 4986-28-1Identity verification.[1]
Molecular Weight 210.23 g/mol Calculation of molarity.
LogP (Predicted) ~3.5 - 4.0Highly lipophilic; poor water solubility.
pKa (Phenol) ~9.5 - 10.5Ionizable at high pH (fluorescence quenching risk).
Solubility (Water) < 10 µg/mLRequires organic co-solvents or carriers.
Solubility (DMSO) > 20 mg/mLExcellent stock solvent.

Diagnostic & Triage: Why is my solution failing?

Use this decision matrix to identify the root cause of precipitation or signal loss.

decision_tree start START: Issue Identification obs What is the observation? start->obs precip Visible Precipitation / Turbidity obs->precip signal Loss of Fluorescence Signal obs->signal check_conc Check Final Concentration Is it > 50 µM? precip->check_conc check_ph Check Buffer pH Is pH > 9.0? signal->check_ph check_solv Check Co-solvent % Is DMSO < 1%? check_conc->check_solv No sol_limit Solubility Limit Exceeded. Action: Use Surfactant (Tween-80) check_conc->sol_limit Yes check_solv->sol_limit No mix_err Mixing Shock. Action: Vortex while adding buffer check_solv->mix_err Yes check_ph->check_conc No ph_issue Deprotonation Quenching. Action: Adjust pH to 7.4 check_ph->ph_issue Yes

Figure 1: Diagnostic flowchart for troubleshooting HBF solubility and performance issues.

Troubleshooting Guides

Issue 1: "Immediate precipitation upon dilution into buffer."

Cause: "Solvent Shock." Adding a hydrophobic stock (DMSO) directly to a static aqueous buffer causes rapid local precipitation before the molecules can disperse. Solution:

  • The "Jet" Method: Do not drop the stock onto the surface. Submerge the pipette tip into the vortexing buffer and dispense rapidly.

  • Intermediate Dilution: Create a 10x intermediate in 50% DMSO/Water before the final dilution.

Issue 2: "I need high concentrations (>50 µM) for animal studies."

Cause: Simple co-solvent systems (DMSO/PBS) cannot support high loads of lipophilic benzofurans. Solution: Use a carrier system.

  • Protocol: Dissolve HBF in DMSO (5% of final vol). Add Cremophor EL or Tween-80 (5% of final vol). Mix thoroughly. Slowly add Saline (90% of final vol) with vigorous stirring.

Issue 3: "My fluorescence signal is weak or absent at pH 10."

Cause: You have deprotonated the phenol. The ESIPT mechanism requires the proton to transfer from the Oxygen to the Furan ring in the excited state. The anion cannot do this. Solution: Maintain pH between 5.0 and 8.0. If basic conditions are required for the assay, this probe is unsuitable.

Validated Protocols

Protocol A: Standard Preparation for In Vitro Assays (Cell/Protein)

Objective: Prepare a stable 10 µM working solution with <1% DMSO.

Reagents:

  • HBF Powder (Store at -20°C, protected from light).

  • Anhydrous DMSO (Spectroscopic grade).

  • PBS (pH 7.4) or HEPES Buffer.

Step-by-Step:

  • Stock Solution (10 mM):

    • Weigh 2.1 mg of HBF.

    • Dissolve in 1.0 mL of Anhydrous DMSO.

    • Validation: Solution should be perfectly clear and slightly yellow. Sonicate for 30s if needed.

    • Storage: Aliquot and store at -20°C. Stable for 3 months.

  • Working Solution (10 µM):

    • Prepare 10 mL of PBS in a tube.

    • Crucial Step: While vortexing the PBS, add 10 µL of the 10 mM Stock.

    • Result: 10 µM HBF, 0.1% DMSO.

    • Quality Check: Inspect for turbidity against a dark background. If cloudy, prepare a 100 µM intermediate in 1:1 DMSO:PBS first.

Protocol B: Surfactant-Assisted Solubilization (For Aggregation Studies)

Objective: Prevent micro-precipitation in long-duration assays (e.g., Amyloid aggregation kinetics).

Reagents:

  • Pluronic F-127 (10% w/v stock in water) or Tween-80.

Step-by-Step:

  • Prepare 10 mM HBF stock in DMSO.

  • Dilute HBF stock into the surfactant stock first (not the buffer).

    • Mix 10 µL HBF Stock + 10 µL Tween-80 (pure) or 100 µL Pluronic solution.

  • Dilute this mixture into the final buffer volume.

    • Mechanism:[2][3][4][5] The surfactant forms micelles that encapsulate HBF monomers, preventing non-specific stacking while allowing interaction with protein fibrils.

Technical FAQ

Q: Can I use Ethanol instead of DMSO? A: Yes, HBF is soluble in ethanol. However, ethanol evaporates faster than DMSO, which can change concentrations in open-well plates. Ethanol is also more toxic to certain cell lines at >1% concentrations compared to DMSO.

Q: Is HBF stable in aqueous solution? A: Chemically, the benzofuran ring is stable. However, physical stability (solubility) is the limiting factor. Working solutions should be prepared fresh. Do not store diluted aqueous solutions for >24 hours as the compound will slowly crystallize out or adsorb to the plastic walls of the container.

Q: Does the container material matter? A: Yes. Lipophilic compounds like HBF adsorb to polystyrene (PS). Use Polypropylene (PP) tubes for dilutions and Low-Binding plates for assays if working at very low concentrations (<1 µM).

References

  • PubChem. (n.d.). 2-(2-Benzofuranyl)phenol Compound Summary. National Library of Medicine. Retrieved February 27, 2026, from [Link]

  • Du, L., et al. (2024). TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism... Molecules, 29(7), 1541.[2] (Validating the ESIPT mechanism and pH sensitivity of analogous benzofuran/benzothiazole systems). Retrieved from [Link]

Sources

Optimization

Benzofuran Synthesis &amp; Catalyst Selection Support Center

Welcome to the Technical Support Center for benzofuran ring closure methodologies. Benzofurans are privileged pharmacophores, and their efficient construction is critical in drug development[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzofuran ring closure methodologies. Benzofurans are privileged pharmacophores, and their efficient construction is critical in drug development[1]. However, researchers frequently encounter bottlenecks during transition-metal catalyzed cyclizations, such as stalled intermediates, poor regioselectivity, or catalyst poisoning.

This guide is designed by application scientists to troubleshoot these specific issues. It provides diagnostic logic, mechanistic FAQs, self-validating protocols, and quantitative metrics to ensure your ring-closing cascades succeed on the first attempt.

Diagnostic Catalyst Selection

Selecting the correct transition metal catalyst is the most critical variable in benzofuran synthesis. The decision depends entirely on the oxidation state and functionalization of your starting materials.

CatalystSelection Start Substrate Profile Q1 o-Halophenol + Terminal Alkyne Start->Q1 Q2 o-Alkynylphenol Start->Q2 Q3 Unsubstituted Benzofuran Core Start->Q3 PdCu Pd/Cu Cascade (Sonogashira) Q1->PdCu Cross-Coupling Au Au(I)/Au(III) Catalysis (pi-Activation) Q2->Au Cycloisomerization PdHeck Pd(OAc)2 / Ag2O (Heck-Type) Q3->PdHeck C-H Arylation

Decision tree for selecting benzofuran ring closure catalysts based on substrate precursors.

Frequently Asked Questions & Troubleshooting

Q1: My one-pot Sonogashira-cyclization cascade is stalling at the acyclic o-alkynylphenol intermediate. How do I drive the ring closure? Causality & Fix: This indicates that the Pd-catalyzed cross-coupling was successful, but the subsequent intramolecular cyclization lacks sufficient activation energy. In a bimetallic system, Copper(I) acts a dual-purpose reagent: it forms the initial nucleophilic acetylide, and later acts as a


-Lewis acid to activate the alkyne for the 5-endo-dig cyclization[2]. If the reaction stalls, your copper may have oxidized to Cu(II), or your amine base (e.g., Et₃N) is overly coordinating and deactivating the metal center.
Action: Increase the CuI loading to 10 mol%, elevate the temperature to 80 °C, and consider switching to a less coordinating inorganic base like K₂CO₃.

Q2: I am attempting a direct C2-arylation of a pre-formed benzofuran ring, but I am seeing extensive dehalogenation of my aryl iodide and catalyst black-out. What is wrong? Causality & Fix: Dehalogenation occurs when


-hydride elimination outcompetes reductive elimination, typically due to trace moisture acting as a hydride source. The "black-out" is the precipitation of inactive Pd(0) black. For direct Heck-type oxyarylation, the choice of oxidant is critical to scavenge halogens and reoxidize the catalyst.
Action: Use Pd(OAc)₂ combined with Ag₂O. The silver oxide acts as a highly efficient halogen scavenger, precipitating AgI and driving the equilibrium forward while preventing Pd catalyst poisoning[3]. Ensure solvents are rigorously anhydrous.

Q3: When should I abandon Palladium and switch to Gold catalysis? Causality & Fix: Palladium is unmatched for tandem cross-coupling/cyclization starting from o-halophenols[1]. However, if your starting material is already an o-alkynylphenol, Gold (Au(I) or Au(III)) is vastly superior. Gold complexes are exceptionally carbophilic and exhibit profound


-Lewis acidity. They activate alkynes for nucleophilic attack under extremely mild conditions (often room temperature) without requiring basic additives[4]. Gold is also the mandatory choice for complex cascade reactions, such as alkoxyboration or Claisen rearrangements.

Quantitative Performance Metrics

Use the following benchmark data to set expectations for yield, temperature, and substrate scope based on your chosen catalytic system.

Catalytic SystemPrimary PrecursorTypical YieldTemp (°C)Mechanistic Advantage
Pd(PPh₃)₂Cl₂ / CuI o-Halophenols + Alkynes75–95%60–80One-pot cascade; high atom economy; broad functional group tolerance[1].
Pd(OAc)₂ / Ag₂O Benzofuran + Aryl Iodides60–100%25–70Direct C2-arylation via Heck-type pathway; complete regioselectivity[3].
AuCl₃ / Au(I)-NHC o-Alkynylphenols80–98%20–50Exceptional

-Lewis acidity; prevents thermal degradation of sensitive groups[4].
Gold / Boronate o-Alkynylphenols + B₂pin₂70–88%40–60Enables tandem alkoxyboration for 3-boronate-substituted benzofurans.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Bimetallic Pd/Cu Sonogashira Cascade Synthesis

Objective: Synthesize 2-substituted benzofurans directly from o-iodophenol and terminal alkynes.

  • Preparation & Degassing: Combine o-iodophenol (1.0 eq) and the terminal alkyne (1.2 eq) in anhydrous DMF. Sparge with Argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) and induces alkyne homocoupling (Glaser coupling). DMF stabilizes the polar transition states.

    • Validation Checkpoint: The solution must remain perfectly clear.

  • Catalyst Initiation: Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) under positive Argon flow.

    • Causality: Pd initiates the oxidative addition into the C-I bond; Cu forms the highly nucleophilic copper acetylide, drastically lowering the activation energy for transmetalation[2].

    • Validation Checkpoint: A transient color shift to yellow/amber indicates active transmetalation. If a black precipitate forms immediately, your solvent was not properly degassed.

  • Base Addition & Coupling: Add Et₃N (3.0 eq) dropwise. Stir at room temperature for 1 hour.

    • Causality: The base neutralizes the HI byproduct, driving the catalytic cycle forward.

    • Validation Checkpoint: Precipitation of white/yellow Et₃N·HI salts confirms successful acyclic cross-coupling.

  • Thermal Cyclization: Heat the reaction to 80 °C for 4–6 hours.

    • Causality: Elevated thermal energy is required to overcome the activation barrier for the intramolecular O-cyclization onto the alkyne[1].

    • Validation Checkpoint: TLC monitoring (Hexanes:EtOAc) will show the disappearance of the acyclic intermediate (UV active, non-fluorescent) and the appearance of the benzofuran product (bright blue fluorescence at 365 nm).

Protocol B: Gold-Catalyzed Cycloisomerization

Objective: Mild ring closure of pre-formed o-alkynylphenols.

  • Substrate Solvation: Dissolve the o-alkynylphenol in anhydrous Dichloromethane (DCM).

    • Causality: Non-coordinating solvents like DCM prevent competitive ligand binding to the highly electrophilic Gold center, ensuring maximum catalytic turnover.

  • Catalyst Addition: Add AuCl₃ or an Au(I)-NHC complex (2–5 mol%).

    • Causality: Gold acts as a soft Lewis acid, selectively activating the alkyne

      
      -system without interacting with the hard oxygen nucleophile, perfectly setting up the cyclization[4].
      
    • Validation Checkpoint: A rapid color change (often turning slightly pink or purple due to transient Au species) indicates substrate binding.

  • Reaction Monitoring: Stir at room temperature for 1–2 hours.

    • Causality: Gold's extreme carbophilicity allows for ambient temperature cyclization, suppressing thermal degradation pathways.

    • Validation Checkpoint: Complete conversion is typically achieved within 2 hours. Quench with a drop of Et₃N to deactivate the gold catalyst before silica gel purification.

Mechanistic Pathway Analysis

Understanding the catalytic cycle is essential for rational troubleshooting. Below is the synergistic pathway for the Pd/Cu bimetallic system.

Mechanism Pd0 Pd(0) Active Catalyst OA Oxidative Addition (C-X Cleavage) Pd0->OA TM Transmetalation (Cu-Acetylide Entry) OA->TM RE Reductive Elimination (C-C Bond Formed) TM->RE RE->Pd0 Pd(0) Return Cyc Intramolecular O-Cyclization RE->Cyc Acyclic Intermediate Prod Benzofuran Scaffold Cyc->Prod

Synergistic Pd/Cu catalytic cycle for tandem Sonogashira coupling and benzofuran ring closure.

References

1.[1] Mushtaq, A., et al. "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." ACS Omega. URL: 2.[3] "One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway." Organic Letters. URL: 3.[2] "Palladium meets copper: one-pot tandem synthesis of pyrido fused heterocycles via Sonogashira conjoined electrophilic cyclization." Organic & Biomolecular Chemistry. URL: 4.[4] Li, Y., et al. "Synthesis of Benzofuran Derivates via a Gold-Catalyzed Claisen Rearrangement Cascade." Organic Letters. URL: 5. Hirner, J. J., et al. "Alkoxyboration: Ring-Closing Addition of B–O σ Bonds across Alkynes." Journal of the American Chemical Society. URL:

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral data analysis of 2-(2-benzofuranyl)phenol

The following guide is a comprehensive technical analysis of the 1H NMR spectral characteristics of 2-(2-benzofuranyl)phenol, designed for researchers in medicinal chemistry and structural biology. Product Comparison & T...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical analysis of the 1H NMR spectral characteristics of 2-(2-benzofuranyl)phenol, designed for researchers in medicinal chemistry and structural biology.

Product Comparison & Technical Guide

Executive Summary

2-(2-Benzofuranyl)phenol (CAS: 3958-47-2) represents a privileged scaffold in drug discovery, serving as a core structure for antimicrobial agents, ESIPT (Excited-State Intramolecular Proton Transfer) fluorophores, and protein kinase inhibitors.

This guide provides an authoritative analysis of its 1H NMR spectral signature, distinguishing it from critical regioisomers (e.g., 3-benzofuranyl derivatives) and structural analogs (e.g., 2-phenylbenzofuran). The focus is on diagnostic proton assignment , solvent-dependent behavior of the phenolic hydroxyl group, and regioisomer differentiation .

Key Performance Indicators (NMR Analysis)
Feature2-(2-Benzofuranyl)phenol2-Phenylbenzofuran (Control)2-(3-Benzofuranyl)phenol (Isomer)
Diagnostic Furan Signal H-3 Singlet (δ 7.0–7.4 ppm)H-3 Singlet (δ 6.9–7.1 ppm)H-2 Singlet (δ 7.6–8.0 ppm)
Phenolic OH Shift δ 9.5–11.0+ ppm (Intramolecular H-bond)Absentδ 9.0–9.8 ppm (Intermolecular H-bond)
Solvent Sensitivity Low (due to rigid H-bond lock)N/AHigh (Solvent dependent)
ESIPT Potential High (Fluorescent)NoneLow

Structural Context & Synthesis

Understanding the sample origin is critical for interpreting impurity profiles. The compound is typically synthesized via transition-metal-catalyzed cyclization or intramolecular Wittig reactions.

Experimental Protocol: Sample Preparation

To ensure spectral fidelity and reproducibility, follow this self-validating preparation protocol.

Reagents:

  • Analyte: >98% purity 2-(2-benzofuranyl)phenol (recrystallized from EtOH).

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane). Note: DMSO is preferred over CDCl3 to ensure full solubility of the phenolic moiety and to stabilize the exchangeable proton.

Step-by-Step Workflow:

  • Massing: Weigh 5–10 mg of the solid analyte into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6.

  • Homogenization: Sonicate for 30 seconds. Critical: Ensure no suspended micro-crystallites remain, as these cause line broadening.

  • Transfer: Filter through a glass wool plug directly into a precision 5mm NMR tube.

  • Acquisition: Equilibrate at 298 K for 5 minutes inside the probe before acquisition.

Synthesis & Analysis Workflow

G Start Precursors (Salicylaldehyde + Benzyl Halide) Rxn Cyclization (Pd-Cat or Acid) Start->Rxn Reflux Product Crude 2-(2-Benzofuranyl)phenol Rxn->Product Workup Purification Purification (Recrystallization) Product->Purification >98% Purity NMR_Prep NMR Prep (DMSO-d6) Purification->NMR_Prep Analysis Spectral Analysis NMR_Prep->Analysis 1H / COSY

Figure 1: Synthesis and analytical workflow for 2-(2-benzofuranyl)phenol characterization.

1H NMR Spectral Analysis

The 1H NMR spectrum of 2-(2-benzofuranyl)phenol is characterized by three distinct regions: the phenolic proton, the diagnostic furan proton, and the aromatic multiplets.

A. The Phenolic Hydroxyl (Exchangeable)
  • Chemical Shift: δ 9.5 – 11.5 ppm (Broad singlet).

  • Mechanism: This proton participates in a strong intramolecular hydrogen bond with the benzofuran oxygen atom (O-1).

  • Diagnostic Value: Unlike typical phenols (δ 4.5–7.0 ppm in CDCl3), this peak is significantly deshielded. In non-polar solvents (CDCl3), it remains downfield and relatively sharp compared to free phenols, a hallmark of the "ESIPT-capable" motif. In DMSO-d6, it may broaden but remains distinct from water.

B. The Furan Ring Proton (H-3)
  • Chemical Shift: δ 7.10 – 7.45 ppm (Singlet or fine doublet, J < 1 Hz).

  • Diagnostic Value: This is the primary differentiator from the 3-isomer.

    • In 2-substituted benzofurans, the remaining furan proton is at position 3 . It is shielded relative to the H-2 proton of 3-substituted isomers.

    • In 3-substituted benzofurans, the remaining proton is at position 2 . This H-2 proton is flanked by the ether oxygen, causing a downfield shift to δ 7.8 – 8.2 ppm .

C. Aromatic Region (δ 6.8 – 8.0 ppm)

The aromatic region contains 8 protons. Key couplings to look for:

  • H-3' (Phenol ring): Doublet (J ≈ 8 Hz) around 6.9-7.0 ppm (ortho to OH).

  • H-6' (Phenol ring): Doublet of doublets (J ≈ 8, 1.5 Hz) around 7.6-7.8 ppm (deshielded by the benzofuran ring).

  • Benzofuran Benzenoid Ring: A characteristic 4-proton pattern (two doublets, two triplets/multiplets).[1]

Comparative Spectral Data Table

The following table contrasts the target compound with its direct structural competitors.

Proton Assignment2-(2-Benzofuranyl)phenol (Target)2-Phenylbenzofuran (Control)2-(3-Benzofuranyl)phenol (Isomer)
Solvent DMSO-d6CDCl3DMSO-d6
Phenolic -OH δ 10.2 - 10.8 (s) Noneδ 9.4 - 9.8 (s)
Furan H-3 δ 7.25 - 7.35 (s) δ 6.98 (s) Substituted
Furan H-2 SubstitutedSubstitutedδ 8.05 (s)
Aromatic Range δ 6.90 - 7.80 (m, 8H)δ 7.20 - 7.60 (m, 9H)δ 6.80 - 7.90 (m, 8H)
Key Feature Intramolecular H-Bond Planar Aromatic SystemSteric Twist (Non-planar)

Note: Chemical shifts may vary by ±0.1 ppm depending on concentration and exact temperature.

Regioisomer Differentiation Logic

Distinguishing the 2-isomer from the 3-isomer is a common challenge in benzofuran synthesis. Use the following logic tree to validate your product structure.

Logic Start Unknown Benzofuran Derivative Spectrum Check_Singlet Locate Isolated Singlet (Furan Proton) Start->Check_Singlet Branch1 Shift > 7.6 ppm? Check_Singlet->Branch1 Result_3 Likely 3-Substituted (H-2 Proton) Branch1->Result_3 Yes (Deshielded) Result_2 Likely 2-Substituted (H-3 Proton) Branch1->Result_2 No (6.9-7.4 ppm) Confirm Confirm with NOESY: Correlates with Benzene Ring? Result_2->Confirm

Figure 2: Logical decision tree for distinguishing 2-substituted vs. 3-substituted benzofurans based on 1H NMR.

References

  • RSC Advances (2020) . Synthesis and characterization of 2-substituted benzofurans via Pd-catalyzed cyclization.

  • Molecules (2019) . Solvent-Dependent Structures of Natural Products and Intramolecular Hydrogen Bonding.

  • Journal of Organic Chemistry . Regioselective Synthesis of Benzofurans from Phenols.[2]

  • SpectraBase . 2-Phenylbenzofuran 1H NMR Data.

  • Oxford Instruments Application Note . Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR.

Sources

Comparative

A Comparative Guide to the ESIPT Mechanisms of Benzofuran and Benzothiazole Derivatives

In the landscape of molecular photophysics, Excited-State Intramolecular Proton Transfer (ESIPT) stands out as a pivotal mechanism, underpinning the functionality of numerous fluorescent probes, sensors, and optoelectron...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of molecular photophysics, Excited-State Intramolecular Proton Transfer (ESIPT) stands out as a pivotal mechanism, underpinning the functionality of numerous fluorescent probes, sensors, and optoelectronic materials. This guide offers a deep, comparative analysis of ESIPT processes in two critical classes of heterocyclic compounds: benzofuran and benzothiazole derivatives. By examining the subtle yet significant structural distinctions between these molecules, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their disparate photophysical behaviors and the experimental methodologies used to probe them.

The Phenomenon of ESIPT: A Primer

ESIPT is a photochemically-driven process wherein a proton is transferred within a molecule that has been promoted to an electronically excited state. This ultrafast reaction, typically occurring on the picosecond or even femtosecond timescale, leads to the formation of a transient tautomer with a distinct electronic structure. The subsequent relaxation of this tautomer to the ground state results in fluorescence emission at a significantly longer wavelength than the initial absorption. This large separation between absorption and emission maxima, known as the Stokes shift, is a hallmark of ESIPT and a key attribute for applications requiring high signal-to-noise ratios.

The canonical molecule for studying ESIPT is 2-(2'-hydroxyphenyl)benzothiazole (HBT). Upon photoexcitation, the phenolic proton is transferred to the nitrogen atom of the thiazole ring, leading to a keto-tautomer. The efficiency and dynamics of this process are exquisitely sensitive to the molecule's structure and its local environment.

Benzofuran vs. Benzothiazole Derivatives: A Tale of Two Heteroatoms

The primary distinction between the benzofuran and benzothiazole scaffolds lies in the heteroatom within the five-membered ring: oxygen for the former and sulfur for the latter. This seemingly minor substitution has profound implications for the ESIPT mechanism, primarily by influencing the acidity of the proton donor (typically a hydroxyl or amino group) and the basicity of the proton acceptor (the heteroatom in the five-membered ring).

The ESIPT Mechanism in Benzothiazole Derivatives

In benzothiazole derivatives, such as the well-studied 2-(2'-hydroxyphenyl)benzothiazole (HBT), the nitrogen atom of the thiazole ring serves as the proton acceptor. The sulfur atom, while not directly involved in the proton transfer, plays a crucial role in modulating the electronic properties of the molecule. The sulfur atom's ability to participate in π-conjugation influences the electron density distribution in both the ground and excited states, thereby affecting the basicity of the nitrogen atom. Upon excitation, the increased acidity of the phenolic proton and the enhanced basicity of the thiazole nitrogen facilitate a rapid and efficient proton transfer, leading to the formation of the keto-tautomer.

Diagram: ESIPT in 2-(2'-hydroxyphenyl)benzothiazole (HBT)

ESIPT_HBT cluster_ground Ground State (Enol) cluster_excited Excited State cluster_ground_keto Ground State (Keto) Enol Enol Form (E) Enol_star Excited Enol (E) Enol->Enol_star Absorption (hν_abs) Keto_star Excited Keto (K) Enol_star->Keto_star ESIPT Keto Keto Form (K) Keto_star->Keto Fluorescence (hν_em) Keto->Enol Relaxation

Caption: The four-level photocycle of ESIPT in HBT.

The ESIPT Mechanism in Benzofuran Derivatives

In the case of benzofuran derivatives, the oxygen atom of the furan ring acts as the proton acceptor. Compared to the nitrogen in benzothiazoles, the oxygen atom is generally less basic. This lower basicity can lead to a higher energy barrier for the ESIPT process. Consequently, the efficiency of ESIPT in benzofuran derivatives can be more sensitive to factors such as solvent polarity and the presence of intramolecular hydrogen bonds. However, the oxygen atom's lone pairs can also effectively participate in π-conjugation, influencing the electronic landscape of the molecule upon excitation. In some cases, the ESIPT in benzofuran derivatives can be less efficient or even completely suppressed in favor of other deactivation pathways.

Comparative Analysis: Key Photophysical Parameters

The differences in the ESIPT mechanisms between benzofuran and benzothiazole derivatives are reflected in their distinct photophysical properties. The following table summarizes typical experimental data for representative compounds.

Compound ClassTypical Stokes Shift (nm)Fluorescence Quantum Yield (Φf) of Keto TautomerFluorescence Lifetime (τ) of Keto Tautomer (ns)
Benzothiazole Derivatives 150 - 2500.01 - 0.21 - 5
Benzofuran Derivatives 100 - 2000.001 - 0.10.5 - 3

Note: These are representative ranges and can vary significantly based on the specific molecular structure and solvent environment.

The generally larger Stokes shift and higher quantum yield in benzothiazole derivatives can be attributed to a more efficient ESIPT process and a more stable keto-tautomer, resulting from the optimal proton acceptor properties of the thiazole nitrogen.

Experimental Protocols for Studying ESIPT

A thorough investigation of ESIPT mechanisms requires a combination of steady-state and time-resolved spectroscopic techniques.

Steady-State Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima and calculate the Stokes shift.

Methodology:

  • Sample Preparation: Prepare dilute solutions (typically 1-10 µM) of the compound in a solvent of choice. Spectroscopic grade solvents are essential to avoid interference from impurities.

  • Absorption Spectroscopy: Record the UV-Vis absorption spectrum using a spectrophotometer. The wavelength of maximum absorption (λ_abs) corresponds to the S₀ → S₁ transition of the enol form.

  • Fluorescence Spectroscopy: Record the fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength should be set at or near the λ_abs. The wavelength of maximum emission (λ_em) corresponds to the fluorescence from the keto-tautomer.

  • Stokes Shift Calculation: Calculate the Stokes shift (Δν) in wavenumbers (cm⁻¹) using the formula: Δν = (1/λ_abs) - (1/λ_em). The Stokes shift in nanometers is simply λ_em - λ_abs.

Diagram: Experimental Workflow for Spectroscopic Analysis

workflow cluster_prep Sample Preparation cluster_ss Steady-State Spectroscopy cluster_tr Time-Resolved Spectroscopy prep Prepare dilute solution (1-10 µM) abs UV-Vis Absorption (Determine λ_abs) prep->abs tcspc TCSPC (Measure Fluorescence Lifetime) prep->tcspc ta Transient Absorption (Probe Excited State Dynamics) prep->ta fluo Fluorescence Emission (Determine λ_em) abs->fluo stokes Calculate Stokes Shift fluo->stokes

Caption: A typical workflow for the photophysical characterization of ESIPT compounds.

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime of the excited keto-tautomer and probe the dynamics of the ESIPT process.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

  • Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:sapphire laser), a sample holder, a monochromator, a fast photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT), and timing electronics.

  • Data Acquisition: Excite the sample with short light pulses. The detector measures the arrival time of single fluorescence photons relative to the excitation pulse. By collecting the arrival times of many photons, a histogram of counts versus time is built up, representing the fluorescence decay profile.

  • Data Analysis: The fluorescence decay data is fitted to an exponential or multi-exponential function to extract the fluorescence lifetime(s) (τ). The quality of the fit is assessed by the chi-squared (χ²) value and the randomness of the residuals.

Transient Absorption Spectroscopy

Objective: To directly observe the formation and decay of the excited-state tautomer and other transient species.

Methodology (Pump-Probe Spectroscopy):

  • Instrumentation: A femtosecond or picosecond laser system is used to generate both a "pump" pulse and a "probe" pulse. The pump pulse excites the sample, and the probe pulse, delayed in time, measures the change in absorbance of the sample.

  • Data Acquisition: The change in absorbance (ΔA) is recorded as a function of both wavelength and the delay time between the pump and probe pulses. This generates a three-dimensional data set.

  • Data Analysis: Global analysis of the transient absorption data can identify the spectral signatures of the different transient species (e.g., excited enol, excited keto) and determine the time constants for their formation and decay.

Concluding Remarks

The choice between benzofuran and benzothiazole derivatives for specific applications hinges on the desired photophysical properties. Benzothiazoles, with their generally more efficient ESIPT and larger Stokes shifts, are often favored for applications requiring bright, red-shifted fluorescence. However, the tunable and environment-sensitive nature of ESIPT in benzofuran derivatives makes them attractive candidates for the development of sophisticated fluorescent sensors. A thorough understanding of their comparative ESIPT mechanisms, grounded in robust experimental data, is paramount for the rational design of novel photo-functional materials.

References

  • Excited State Intramolecular Proton Transfer in 2-(2'-Hydroxyphenyl)benzothiazole. The Journal of Physical Chemistry.[Link]

  • Excited-state intramolecular proton transfer in 2-(2-hydroxyphenyl)benzofuran: a combined theoretical and experimental study. Physical Chemistry Chemical Physics.[Link]

  • Photophysics of 2-(2'-hydroxyphenyl)benzothiazole and its derivatives. Journal of Photochemistry and Photobiology A: Chemistry.[Link]

  • A comparative study of the excited-state intramolecular proton transfer (ESIPT) in 2-(2′-hydroxyphenyl)benzoxazole and 2-(2′-hydroxyphenyl)benzothiazole. Chemical Physics Letters.[Link]

  • Time-resolved and steady-state fluorescence of 2-(2'-hydroxyphenyl)benzothiazole. Chemical Physics Letters.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Phenol, 2-(2-benzofuranyl)-

Executive Safety Assessment Compound: Phenol, 2-(2-benzofuranyl)- (CAS: 5098-94-2) Risk Profile: High Caution Required While Safety Data Sheets (SDS) for the solid form of 2-(2-benzofuranyl)phenol often classify it prima...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment

Compound: Phenol, 2-(2-benzofuranyl)- (CAS: 5098-94-2) Risk Profile: High Caution Required

While Safety Data Sheets (SDS) for the solid form of 2-(2-benzofuranyl)phenol often classify it primarily as an Irritant (H315, H319, H335), this classification can be deceptively mild. As a Senior Application Scientist, I urge you to treat this compound with the rigor reserved for toxic phenolic derivatives .

The Scientific Rationale:

  • The Phenolic Moiety: The hydroxyl group attached to the benzene ring facilitates rapid protein denaturation and potential dermal absorption. Unlike simple acids, phenols act as local anesthetics; you may not feel a burn until tissue damage has occurred.

  • The Benzofuran Ring: This lipophilic bicycle increases the molecule's ability to penetrate lipid bilayers (skin/cell membranes) compared to simple phenol.

  • Solvent Amplification: When dissolved in carriers like DMSO or Methanol for biological assays, the permeation rate through standard nitrile gloves increases exponentially.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-glove-fits-all" approach. The physical state of the chemical dictates the barrier requirements.

Table 1: PPE Specifications by Operational State
PPE ComponentSolid Handling (Weighing/Transfer)Solution Handling (Dissolved in DMSO/MeOH)Technical Justification
Hand Protection Double Nitrile (Min 5 mil outer)Laminate Liner (Silver Shield®) under NitrileStandard nitrile degrades rapidly against phenolic solutions. Laminate provides >4hr breakthrough time.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Chemical Splash Goggles + Face Shield (if >50mL)Safety glasses do not seal against vapors or splashes. Phenols cause irreversible corneal opacity.
Respiratory N95/P100 (if outside hood)Fume Hood (Required)Prevent inhalation of dusts. Solutions must be handled in negative pressure to contain organic vapors.
Body Defense Lab Coat (Buttoned), Long SleevesChemical Apron (Butyl/Neoprene)Cotton lab coats absorb phenols, keeping them against the skin. An apron provides an impervious splash guard.

Decision Logic: PPE Selection Workflow

The following logic gate ensures you select the correct barrier material based on your specific experimental step.

PPE_Logic Start Experimental Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Glove_Solid Double Nitrile Gloves (Change every 30 mins) Solid->Glove_Solid Dust Hazard Solvent Carrier Solvent? Liquid->Solvent Glove_Sol_Agg Laminate (Silver Shield) Under Nitrile Solvent->Glove_Sol_Agg DMSO / Methanol (High Permeation) Glove_Sol_Std High-Grade Nitrile (Splash Protection Only) Solvent->Glove_Sol_Std Aqueous / Buffer (Low Permeation)

Figure 1: PPE Selection Decision Tree. Note the critical escalation to Laminate gloves when organic solvents are introduced.

Operational Protocols

A. Weighing & Solubilization (The Critical Risk Zone)

Most exposures occur during the transition from solid to liquid.

  • Preparation:

    • Place a disposable absorbent pad (plastic side down) in the fume hood. This captures micro-spills and prevents the "phenolic ring" residue on hood surfaces.

    • Pre-wet a paper towel with PEG 300/400 (Polyethylene Glycol) and keep it in a corner of the hood. This is your immediate "eraser" for small drips.

  • Weighing:

    • Use an anti-static gun if the powder is fluffy.

    • Never use a spatula that has touched the liquid solvent to retrieve more solid.

    • Why? Introduction of solvent to the bulk solid container creates a localized high-concentration solution that can degrade the container seal over time.

  • Dissolution:

    • Add solvent slowly.

    • Vortexing: Do not vortex in an open tube. Cap tightly and hold the tube with a Kimwipe, not a bare gloved hand. If the tube leaks, the Kimwipe absorbs the initial shock, not your glove.

B. Waste Disposal[1][2][3][4]
  • Segregation: Do not mix with general organic waste if possible. Phenolic waste often requires specific incineration protocols.

  • Labeling: Clearly mark waste containers as "PHENOLIC HAZARD - TOXIC BY ABSORPTION."

  • Decontamination: Triple rinse empty containers with Ethanol before disposal; collect the rinsate as hazardous waste.

Emergency Response: The "PEG Protocol"

Water is not the most effective first-line decontamination agent for phenols.[1] Phenols are hydrophobic; water can bead up or spread the chemical over a larger surface area without effectively solubilizing it.

Required Agent: Polyethylene Glycol 300 or 400 (PEG).[1]

Emergency_Response Exposure Skin Exposure Detected Action1 1. Remove Contaminated Clothing Immediately Exposure->Action1 Decision PEG Available? Action1->Decision Action2 2. Apply PEG 300/400 (Swab/Spray) Action3 3. Wash with Soap/Water (>15 Minutes) Action2->Action3 After color/odor fades Medical Seek Medical Evaluation (Mention Phenol) Action3->Medical Decision->Action2 Yes Decision->Action3 No

Figure 2: Emergency decontamination workflow emphasizing the use of PEG 300/400 prior to water flushing.

Protocol:

  • Immediate: Remove contaminated gloves/clothing.[2][3][4]

  • Solubilize: Soak a gauze pad in PEG 300/400 and gently wipe the area. Change pads frequently. Do this for 15 minutes or until the odor dissipates.

  • Flush: Only after PEG treatment (or if PEG is unavailable), flush with copious amounts of water for 15 minutes.[1]

  • Escalate: Transport to the ER. Provide the SDS to the physician.[2][5]

References

  • National Institutes of Health (PubChem). 2-(2-Benzoxazolyl)phenol | C13H9NO2 | CID 13269 - Safety and Hazards.Link[6]

  • University of Queensland. Working Safely with Phenol Guideline. (Provides standard operating procedures for phenolic compounds and PEG decontamination). Link

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. (Details glove breakthrough times and double-gloving protocols). Link

  • Ansell Chemical Resistance Guide. Permeation & Degradation Data. (Source for Nitrile vs. Laminate performance against organic solvents). Link

  • Cornell University EHS. Phenol First Aid Guide and PPE. (Clinical justification for PEG 300/400 usage). Link

Sources

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